1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Description
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Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXLGFRBKOYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463830 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617706-15-7 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone: Structure, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. This compound serves as a crucial building block in medicinal chemistry, particularly in the development of potent enzyme inhibitors for the treatment of metabolic diseases.
Chemical Structure and Properties
This compound, with the CAS Number 617706-15-7, is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom, a fluorine atom, and a trifluoroethanone group. This unique combination of functional groups imparts specific reactivity and properties that are valuable in organic synthesis.
| Property | Value |
| Molecular Formula | C₈H₃BrF₄O |
| Molecular Weight | 271.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 1-bromo-4-fluorobenzene. A plausible synthetic route is outlined below.
Experimental Protocol:
Step 1: Bromination of 1-bromo-4-fluorobenzene
A solution of 1-bromo-4-fluorobenzene in a suitable solvent, such as dichloromethane, is cooled to 0°C. To this, a brominating agent, like N-bromosuccinimide (NBS), and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a reducing agent, for instance, a saturated aqueous solution of sodium thiosulfate, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1,4-dibromo-2-fluorobenzene.
Step 2: Trifluoroacetylation of 1,4-dibromo-2-fluorobenzene
The resulting 1,4-dibromo-2-fluorobenzene is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium, is added dropwise to facilitate lithium-halogen exchange, forming a reactive organolithium intermediate. Subsequently, a trifluoroacetylating agent, for example, ethyl trifluoroacetate, is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
A general workflow for the synthesis is depicted below:
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern will be complex due to coupling with the fluorine atom and adjacent protons. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the carbonyl carbon (around δ 180-190 ppm), and the trifluoromethyl carbon (a quartet due to coupling with fluorine). |
| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks will include C-Br, C-F, and C-H stretching and bending vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the trifluoromethyl group and other fragments from the aromatic ring. |
Application in Drug Discovery: Inhibition of ELOVL6
This compound is a key precursor in the synthesis of benzoxazinones, a class of compounds that have been identified as potent inhibitors of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6).[1]
The ELOVL6 Signaling Pathway
ELOVL6 is a microsomal enzyme that plays a crucial role in the de novo synthesis of long-chain fatty acids.[2][3] Specifically, it catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids into C18 species.[4][5] This process is a key component of lipid metabolism and is implicated in various metabolic disorders.
The ELOVL6 pathway is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[6] In conditions of energy surplus, SREBP-1 is activated, leading to increased expression of lipogenic enzymes, including ELOVL6. This results in an increased production of long-chain fatty acids, which can contribute to the development of insulin resistance and non-alcoholic fatty liver disease (NAFLD).[7][8]
Inhibition of ELOVL6 has emerged as a promising therapeutic strategy for metabolic diseases. By blocking the elongation of fatty acids, ELOVL6 inhibitors can modulate the cellular lipid profile, leading to improved insulin sensitivity and reduced hepatic steatosis.[2][5]
The diagram below illustrates the role of ELOVL6 in fatty acid synthesis and the point of intervention for inhibitors.
Synthesis of Benzoxazinone ELOVL6 Inhibitors
A general experimental protocol for the synthesis of benzoxazinone-based ELOVL6 inhibitors using this compound is as follows:
-
Condensation: this compound is reacted with an appropriate amino acid derivative in the presence of a coupling agent and a base. This step forms an amide intermediate.
-
Cyclization: The amide intermediate undergoes an intramolecular cyclization reaction, often promoted by a dehydrating agent or by heating, to form the benzoxazinone ring system.
-
Diversification: The bromo-substituent on the benzoxazinone core can be further modified using various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce a variety of substituents, allowing for the exploration of the structure-activity relationship (SAR) and optimization of inhibitory potency.[9]
Conclusion
This compound is a valuable synthetic intermediate with significant applications in the field of drug discovery. Its utility as a precursor for potent ELOVL6 inhibitors highlights its importance in the development of novel therapeutics for metabolic diseases such as type 2 diabetes and NAFLD. The synthetic routes and biological context provided in this guide offer a solid foundation for researchers and scientists working in this area.
References
- 1. nbinno.com [nbinno.com]
- 2. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Crucial role of a long-chain fatty acid elongase, Elovl6, in obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELOVL6 Genetic Variation Is Related to Insulin Sensitivity: A New Candidate Gene in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel benzoxazinones as potent and orally active long chain fatty acid elongase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS number 617706-15-7
An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS 617706-15-7)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a halogenated aromatic ketone that serves as a critical building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive ketone, a bromine atom suitable for cross-coupling reactions, and electron-withdrawing fluorine and trifluoromethyl groups makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, spectroscopic characteristics, and its notable application as a reactant in the synthesis of potent enzyme inhibitors for drug discovery.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety assessments.
| Property | Value | Reference |
| CAS Number | 617706-15-7 | [][2][3] |
| IUPAC Name | This compound | [] |
| Molecular Formula | C₈H₃BrF₄O | [3][4] |
| Molecular Weight | 271.01 g/mol | [3][4] |
| Purity | Commercially available at ≥95% | [3][4] |
| Synonyms | 5'-Bromo-2,2,2,2'-tetrafluoroacetophenone | [] |
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of an organometallic derivative of a brominated-fluorinated benzene with a trifluoroacetylating agent. The presence of multiple functional groups imparts significant versatility for subsequent chemical transformations.
Plausible Synthetic Workflow
A common strategy for synthesizing aryl trifluoromethyl ketones involves the acylation of a Grignard or organolithium reagent. The following diagram illustrates a plausible pathway starting from 1,4-dibromo-2-fluorobenzene.
Caption: Plausible synthetic workflow for the target compound.
Representative Experimental Protocol
While a specific protocol for CAS 617706-15-7 is not publicly detailed, the synthesis of structurally analogous compounds provides a reliable template. The following protocol for a related compound, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, demonstrates the key steps.[5]
Disclaimer: This protocol is for a related compound and should be adapted and optimized by qualified personnel.
-
Grignard Formation: To a solution of a suitable starting material, such as 5-bromo-1,3-dichloro-2-fluoro-benzene, in an anhydrous ether solvent like tetrahydrofuran (THF), slowly add an organometallic reagent such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at a controlled temperature (e.g., 20°C).
-
Stirring: Stir the reaction mixture for a sufficient duration (e.g., 2 hours) to ensure the formation of the Grignard reagent.
-
Acylation: Cool the mixture (e.g., to 0°C) and slowly add a trifluoroacetylating agent, such as methyl 2,2,2-trifluoroacetate.
-
Quenching and Workup: Allow the reaction to proceed for a period (e.g., 1 hour) at ambient temperature. Subsequently, quench the reaction with a suitable aqueous solution and perform a standard extraction and purification sequence (e.g., column chromatography) to isolate the final product.
Chemical Reactivity
The utility of this compound stems from its distinct reactive sites:
-
Aromatic Bromine: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.[6]
-
Ketone Carbonyl Group: Amenable to a wide range of transformations, including nucleophilic additions, reductions to form secondary alcohols, and condensations.[6]
-
Fluorine Substituents: The aromatic fluorine and the trifluoromethyl group significantly modulate the electronic properties of the molecule, influencing the reactivity of the aromatic ring and the acidity of adjacent protons.[6]
Application in Drug Development: Inhibition of Fatty Acid Elongase 6 (ELOVL6)
A key application of this compound is as a reactant in the synthesis of Benzoxazinones.[2] These resulting compounds have been evaluated as potent inhibitors of Fatty Acid Elongase 6 (ELOVL6), an enzyme implicated in metabolic disorders.[2]
ELOVL6 catalyzes the rate-limiting step in the elongation of saturated and monounsaturated long-chain fatty acids. Inhibiting this enzyme is a therapeutic strategy for conditions like insulin resistance and fatty liver disease.
Caption: Inhibition of the ELOVL6 fatty acid elongation pathway.
Predicted Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features crucial for its identification and characterization.
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm). The proton signals would exhibit complex splitting patterns due to coupling with the aromatic fluorine and adjacent protons. |
| ¹³C NMR | A signal for the carbonyl carbon (~180-190 ppm), a quartet for the CF₃ carbon due to C-F coupling, and multiple signals in the aromatic region showing complex splitting from both ¹⁹F and ¹³C-¹⁹F couplings. |
| ¹⁹F NMR | Two distinct signals are expected: one for the trifluoromethyl (-CF₃) group and another for the single fluorine atom on the aromatic ring. |
| IR Spectroscopy | A strong, characteristic absorption band for the C=O (ketone) stretch, typically in the 1700-1730 cm⁻¹ region. Strong bands corresponding to C-F and C-Br stretches will also be present in the fingerprint region.[7] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of ·CF₃ and ·Br radicals. |
Safety and Handling
Based on safety data for structurally related bromo-fluoro-acetophenones, this compound should be handled with care. The following table summarizes general safety precautions.
| Category | Recommendation | Reference(s) |
| General Handling | Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, vapors, or mist. Wash hands thoroughly after handling. | [8][9] |
| Hazards | May cause skin irritation or burns and serious eye damage. May be harmful if swallowed, inhaled, or absorbed through the skin. | [8][10] |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes. | [8][9] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [8][11] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [8][11] |
References
- 2. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 617706-15-7 [chemicalbook.com]
- 3. 617706-15-7 | MFCD12547807 | 1-(5-Bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone | acints [acints.com]
- 4. aobchem.com [aobchem.com]
- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl ketone moiety attached to a substituted phenyl ring makes this compound a valuable building block for introducing fluorine, which can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines plausible synthetic strategies, provides a detailed experimental protocol for a recommended approach, and includes critical data and visualizations to support laboratory implementation.
Synthetic Strategies: A Comparative Overview
Two primary synthetic routes are considered for the preparation of this compound: a Grignard-based approach and a Friedel-Crafts acylation.
1. Grignard Reaction Approach: This method involves the formation of a Grignard reagent from a suitable brominated and fluorinated benzene derivative, followed by its reaction with a trifluoroacetylating agent. A particularly effective variation is the use of a halogen-magnesium exchange reaction, which can offer high yields and regioselectivity. This approach is generally favored for its controlled and predictable nature.
2. Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of 4-bromo-1-fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride. While a direct method, it can be complicated by issues of regioselectivity, as the fluorine and bromine substituents have competing directing effects, potentially leading to a mixture of isomers that require purification.
Given the potential for higher regioselectivity and yield, this guide will focus on a detailed protocol for the Grignard-based synthesis.
Recommended Synthetic Pathway: Grignard Reaction via Halogen-Magnesium Exchange
The recommended pathway proceeds in two main steps: the formation of the 5-bromo-2-fluorophenylmagnesium chloride Grignard reagent via a halogen-magnesium exchange, followed by its acylation with ethyl trifluoroacetate.
An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes its molecular characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its application in drug development.
Compound Data Summary
The fundamental properties of this compound are summarized below. This data is crucial for its application in quantitative chemical synthesis and analysis.
| Property | Value | Source |
| Molecular Weight | 271.01 g/mol | [1][2][3] |
| Molecular Formula | C₈H₃BrF₄O | [1][2][3] |
| CAS Number | 617706-15-7 | [1][3] |
| MDL Number | MFCD12547807 | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Grignard reaction, a common and effective method for forming carbon-carbon bonds. The following protocol is a representative example of its synthesis.
Objective: To synthesize this compound from 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Materials:
-
5-bromo-2-fluoro-N-methoxy-N-methylbenzamide
-
Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2N solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide and anhydrous tetrahydrofuran under a nitrogen atmosphere.
-
Grignard Reagent Addition: The solution is cooled to 0°C in an ice bath. A solution of a suitable trifluoromethyl Grignard reagent, or a precursor like trifluoromethyltrimethylsilane with a fluoride source, is added dropwise to the stirred solution.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a 2N hydrochloric acid solution.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is then purified by column chromatography on silica gel to obtain the final product of high purity.
Visualized Workflows and Pathways
3.1. Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
3.2. Role in Drug Development
This compound is a reactant in the synthesis of Benzoxazinones, which have been evaluated as potent elongase 6 inhibitors[3]. The following diagram outlines this logical progression from a chemical intermediate to a biologically active compound.
Caption: Logical pathway from a chemical intermediate to a therapeutic application.
References
An In-depth Technical Guide on the Spectral Data of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for the compound 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of experimental spectra for this specific molecule, this document presents a detailed analysis based on data from structurally analogous compounds. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for acquiring such data are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a synthesized chemical compound is illustrated using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Predicted Spectral Data
The following sections detail the predicted spectral characteristics of this compound. These predictions are derived from the analysis of spectral data for structurally similar compounds, including various substituted trifluoroacetophenones and halogenated aromatic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectral data are summarized below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.9 - 8.1 | dd | JHF ≈ 6-8, JHH ≈ 2-3 | H-6 |
| ~ 7.6 - 7.8 | ddd | JHH ≈ 8-9, JHH ≈ 2-3, JHF ≈ 1-2 | H-4 |
| ~ 7.2 - 7.4 | t | JHH ≈ 8-9 | H-3 |
Predicted spectra are referenced to TMS (0 ppm) in CDCl₃.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 180 - 185 (q, JCF ≈ 35-40 Hz) | C=O |
| ~ 160 - 165 (d, JCF ≈ 250-260 Hz) | C-F |
| ~ 135 - 140 | C-Br |
| ~ 130 - 135 | C-H (Aromatic) |
| ~ 125 - 130 | C-H (Aromatic) |
| ~ 120 - 125 (d, JCF ≈ 20-25 Hz) | C-C=O |
| ~ 115 - 120 (q, JCF ≈ 290-300 Hz) | CF₃ |
| ~ 115 - 120 (d, JCF ≈ 20-25 Hz) | C-H (Aromatic) |
Predicted spectra are referenced to TMS (0 ppm) in CDCl₃.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -70 to -75 | s | CF₃ |
| ~ -105 to -115 | m | Ar-F |
Predicted spectra are referenced to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented below.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1700 - 1730 | Strong | C=O stretch (trifluoromethyl ketone) |
| ~ 1600 - 1580 | Medium | Aromatic C=C stretch |
| ~ 1480 - 1460 | Medium | Aromatic C=C stretch |
| ~ 1250 - 1150 | Strong | C-F stretch (CF₃) |
| ~ 1100 - 1000 | Strong | C-F stretch (Aromatic) |
| ~ 850 - 800 | Strong | C-H out-of-plane bend (Aromatic) |
| ~ 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.
Table 5: Predicted Mass Spectrum Fragmentation
| m/z | Relative Intensity | Assignment |
| 286/288 | High | [M]⁺ (Molecular ion peak with Br isotopes) |
| 217/219 | Medium | [M - CF₃]⁺ |
| 189/191 | Medium | [M - CF₃ - CO]⁺ |
| 156 | Medium | [C₇H₄FO]⁺ |
| 109 | Low | [C₇H₄F]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectral data for a small organic molecule such as this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean 5 mm NMR tube to a height of about 4 cm.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program (e.g., zg30) is used. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a more concentrated sample may be necessary.
-
¹⁹F NMR Acquisition : Acquire the spectrum using a fluorine-observe pulse program. A reference standard, such as hexafluorobenzene, may be used.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables to identify functional groups.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that can be used if the molecular ion is not observed with EI.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be a key diagnostic feature.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the characterization of a newly synthesized compound using various spectroscopic techniques.
Caption: A general workflow for the spectroscopic analysis of a synthesized compound.
physical properties of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth technical overview of the physical properties, synthesis, and biological relevance of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the development of novel therapeutics.
Introduction
This compound (CAS No. 617706-15-7) is a halogenated aromatic ketone of significant interest in medicinal chemistry. Its trifluoromethyl group and the bromo- and fluoro-substituents on the phenyl ring make it a versatile building block for complex molecular architectures. Notably, this compound serves as a crucial reactant in the synthesis of benzoxazinones, a class of molecules that have been identified as potent inhibitors of Fatty Acid Elongase 6 (Elovl6), an enzyme implicated in various metabolic diseases.[1] This guide details the known physical characteristics, outlines relevant experimental protocols, and explores the biological signaling pathways associated with the therapeutic targets of its derivatives.
Physical and Chemical Properties
Quantitative physical data for this compound is not extensively reported in publicly available literature. A Safety Data Sheet (SDS) describes its physical state as a liquid, but specific values for melting point, boiling point, and density are not provided.[2]
For the purpose of comparison, the physical properties of the closely related non-trifluoro analog, 1-(5-Bromo-2-fluorophenyl)ethanone (CAS No. 198477-89-3), are provided below. It is critical to note that these values are not for the title compound and should be used as a reference with caution.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 617706-15-7 | N/A |
| Molecular Formula | C₈H₃BrF₄O | N/A |
| Molecular Weight | 271.01 g/mol | N/A |
| Appearance | Liquid | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Density | Data not available | N/A |
Table 2: Physical Properties of Analog Compound: 1-(5-Bromo-2-fluorophenyl)ethanone
| Property | Value | Source |
| CAS Number | 198477-89-3 | [2] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 42 °C | [2] |
| Boiling Point | 251 °C | [2] |
| Density | 1.535 g/cm³ | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on patented procedures for structurally analogous compounds, a representative synthetic route can be proposed.[3][4][5]
Representative Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from 1,4-dibromo-2-fluorobenzene, involving the formation of a Grignard reagent followed by acylation.
Step 1: Formation of the Grignard Reagent A solution of 1,4-dibromo-2-fluorobenzene in an anhydrous ether solvent, such as tetrahydrofuran (THF), is treated with magnesium turnings or an organometallic reagent like isopropylmagnesium chloride complexed with LiCl at a controlled temperature (e.g., 0-20 °C) to initiate the formation of the Grignard reagent, (5-Bromo-2-fluorophenyl)magnesium bromide.
Step 2: Acylation with a Trifluoroacetylating Agent The freshly prepared Grignard reagent is then reacted with a suitable trifluoroacetylating agent, such as methyl 2,2,2-trifluoroacetate. This reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to ambient temperature.
Step 3: Workup and Purification The reaction is quenched with an acidic aqueous solution (e.g., 2M HCl or saturated ammonium chloride).[2][3] The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Representative workflow for the synthesis of the title compound.
Use in the Synthesis of Benzoxazinone-based Elovl6 Inhibitors
This compound is a key precursor for synthesizing benzoxazinones. A general method involves the reaction of this ketone with an appropriate amino-substituted aromatic acid, followed by cyclization to form the benzoxazinone core. This heterocycle is a privileged scaffold for developing potent and selective inhibitors of the enzyme Elovl6.[1]
Biological Context: Targeting the Elovl6 Signaling Pathway
The therapeutic potential of compounds derived from this compound lies in their ability to inhibit Fatty Acid Elongase 6 (Elovl6).
Function of Elovl6: Elovl6 is a crucial microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids. Specifically, it is responsible for converting C16 saturated and monounsaturated fatty acids, such as palmitate (C16:0) and palmitoleate (C16:1n-7), into C18 species like stearate (C18:0) and oleate (C18:1n-9).
Downstream Effects of Elovl6 Inhibition: Inhibition of Elovl6 disrupts the balance of cellular fatty acids, leading to an increase in C16 fatty acids and a decrease in C18 species. This shift has profound metabolic consequences:
-
Increased ROS Production: An accumulation of palmitate can lead to the production of reactive oxygen species (ROS).
-
AMPK Activation: The increase in cellular stress, signaled by ROS, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
Phenotypic Switching: In vascular smooth muscle cells (VSMCs), AMPK activation leads to the expression of Krüppel-like factor 4 (KLF4). This cascade induces cell cycle arrest and downregulates VSMC marker expression, a process known as phenotypic switching. This effect is beneficial in preventing conditions like atherosclerosis and restenosis after angioplasty.
The modulation of this pathway through potent Elovl6 inhibitors makes it an attractive target for drug development in metabolic syndrome, cardiovascular diseases, and certain types of cancer.
Caption: Signaling pathway initiated by the inhibition of Elovl6.
References
- 1. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 617706-15-7 [chemicalbook.com]
- 2. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS#: 198477-89-3 [m.chemicalbook.com]
- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 4. data.epo.org [data.epo.org]
- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
In-Depth Technical Guide: Safety and Handling of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally similar halogenated ketones to provide a thorough understanding of the potential hazards and necessary safety measures.
Chemical Identification and Physical Properties
This compound is a halogenated ketone used as a reactant in chemical synthesis.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 617706-15-7 | [2] |
| Molecular Formula | C8H3BrF4O | [2] |
| Molecular Weight | 271.01 g/mol | [2][3] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Solubility | No data available | - |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Density | No data available | - |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger/Warning[4][6]
Potential Health Effects:
-
Inhalation: Harmful if inhaled. May cause respiratory tract irritation.
-
Skin Contact: Harmful in contact with skin. May cause skin irritation or burns.[6]
-
Eye Contact: May cause serious eye irritation or damage.[6]
-
Ingestion: Harmful if swallowed.
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential to minimize exposure.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield. | ANSI Z87.1 or EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Check manufacturer's compatibility data. |
| Body Protection | Flame-resistant lab coat, fully buttoned. | - |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. | - |
3.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Store locked up.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6] |
4.2. Spill Response
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Avoid dust formation.[2]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Prevent the spill from entering drains.[2]
4.3. Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]
-
Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][10]
Waste Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains.[2] Waste material should be disposed of by a licensed hazardous-waste disposal contractor.
Visualized Workflows and Relationships
To further aid in the safe handling of this compound, the following diagrams illustrate key logical workflows.
Caption: General Laboratory Handling Workflow.
Caption: First Aid Response to Exposure.
References
- 1. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 617706-15-7 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-(5-Bromo-2,3,4-trifluorophenyl)-2-fluoroethanone | C8H3BrF4O | CID 177688815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. 786 | Virtual tour generated by Panotour [panotools.eu]
- 10. fishersci.com [fishersci.com]
Technical Guide: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial sourcing, safety, and potential synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 617706-15-7), a key building block in pharmaceutical and agrochemical research.
Commercial Availability
A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes the offerings from several prominent suppliers. Prices and availability are subject to change and should be confirmed with the respective vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| ChemicalBook | N/A | Varies by supplier | 5mg, 250mg, 500mg, 1g, 5g | $109 - $2065[1] |
| Aaron Chemicals | AR00EM1H | N/A | N/A | N/A |
| Acints | ACI-02605 | 95%+ | N/A | N/A |
| Molbase | N/A | 96% | 1kg | N/A |
| Allfluoro Pharmaceutical Co. Ltd. | AF15328 | N/A | N/A | N/A[2] |
| ChemScene | CS-0157153 | ≥95% | N/A | N/A[3] |
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance requiring careful handling in a laboratory setting.[3]
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4]
Experimental Protocols
Generalized Synthetic Approach: Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1] This approach would involve the reaction of 1-bromo-4-fluorobenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Plausible synthesis of the target compound via Friedel-Crafts acylation.
Disclaimer: This is a generalized protocol and has not been optimized for this specific transformation. Researchers should conduct their own literature search and optimization studies.
Procurement Workflow for Research Chemicals
The process of acquiring a specialized chemical like this compound for research purposes involves several key steps to ensure timely and compliant procurement.
Caption: Logical workflow for the procurement of research chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 617706-15-7 [chemicalbook.com]
- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Ketone Group
The trifluoromethyl ketone (TFMK) group is a cornerstone functional group in modern medicinal chemistry and drug design. Its potent electrophilic nature, conferred by the electron-withdrawing trifluoromethyl moiety, allows for unique and highly effective interactions with biological targets.[1][2] This guide provides a detailed examination of the core reactivity principles of TFMKs, their application as enzyme inhibitors, and the experimental methodologies used to characterize their interactions.
Core Reactivity Principles
The reactivity of the trifluoromethyl ketone is dominated by the strong inductive effect of the three fluorine atoms. This effect polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[3][4] This intrinsic reactivity is the foundation for its primary applications in biochemistry and drug development.
In aqueous environments, TFMKs readily and reversibly react with water to form stable gem-diol hydrates.[5][6] This equilibrium heavily favors the hydrated, tetrahedral state, which acts as a transition-state analogue for the enzymatic hydrolysis of esters and amides.[3][5][7][8] Similarly, when a TFMK encounters an alcohol, such as the hydroxyl group of a serine residue in an enzyme's active site, it forms a stable, covalent hemiketal.[9][10][11]
Analogous to their reaction with alcohols, TFMKs react with thiols, such as the side chain of a cysteine residue, to form a reversible covalent thiohemiketal adduct. This interaction is a key mechanism for the inhibition of cysteine-dependent enzymes.[12] The aromatic trifluoromethyl ketone moiety, in particular, has been characterized as an effective warhead for targeting non-catalytic cysteine residues in kinases.[13]
Application in Drug Development: Enzyme Inhibition
The ability of TFMKs to form stable, tetrahedral adducts with active site nucleophiles makes them highly effective reversible covalent inhibitors.[12][14] They are widely employed to target proteases and kinases, acting as transition-state mimics that bind with high affinity.
Peptidyl trifluoromethyl ketones are potent inhibitors of serine proteases like chymotrypsin and elastase.[10][11] Upon binding to the active site, the TFMK carbonyl is attacked by the catalytic serine's hydroxyl group (e.g., Ser195 in chymotrypsin) to form a covalent hemiketal.[9] This adduct is stabilized by interactions within the active site, including hydrogen bonds in the "oxyanion hole," effectively halting the catalytic cycle.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 12. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a key building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique trifluoromethylketone moiety, combined with a bromo- and fluoro-substituted phenyl ring, offers a versatile platform for the construction of complex heterocyclic structures. The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon for nucleophilic attack, while the bromine atom serves as a handle for cross-coupling reactions, enabling further molecular diversification.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application as a precursor for potent enzyme inhibitors.
Application Note 1: Synthesis of Trifluoromethyl-Substituted Benzoxazinones as Potent Elongase 6 (ELOVL6) Inhibitors
This compound is a critical starting material for the synthesis of a class of trifluoromethyl-substituted benzoxazinones. These compounds have been identified as potent and selective inhibitors of stearoyl-CoA elongase 6 (ELOVL6), a key enzyme in the biosynthesis of long-chain saturated and monounsaturated fatty acids. Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, including insulin resistance, fatty liver disease, and obesity, making it an attractive therapeutic target.
The core synthetic strategy involves the condensation of this compound with a suitable amino alcohol, such as 2-amino-2-methyl-1-propanol. This reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization with concomitant dehydration to yield the stable benzoxazinone ring system. The resulting trifluoromethyl group at the 2-position of the benzoxazinone is crucial for the inhibitory activity against ELOVL6.
The bromine atom on the phenyl ring of the synthesized benzoxazinone can be further functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's pharmacological properties.
Experimental Protocol: Synthesis of 7-bromo-2-(5-bromo-2-fluorophenyl)-4,4-dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine
This protocol is based on general procedures for the synthesis of benzoxazinones from trifluoromethyl ketones and amino alcohols.
Reaction Scheme:
A schematic for the synthesis of a trifluoromethyl-substituted benzoxazinone.
Materials:
-
This compound
-
2-Amino-2-methyl-1-propanol
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add this compound (1.0 eq).
-
Add toluene to dissolve the starting material.
-
Add 2-amino-2-methyl-1-propanol (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Water will be collected in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired 7-bromo-2-(5-bromo-2-fluorophenyl)-4,4-dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 18 hours |
| Purity (post-chromatography) | >95% |
Application Note 2: Asymmetric Reduction to Chiral Trifluoromethylated Alcohols
The trifluoromethyl ketone moiety of this compound can be stereoselectively reduced to the corresponding chiral alcohol. These chiral fluorinated alcohols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the final products.
Various asymmetric reduction methods can be employed, including the use of chiral borane reagents (e.g., Corey-Bakshi-Shibata catalyst), chiral metal hydrides, or enzymatic reductions using alcohol dehydrogenases. The choice of the reducing agent and reaction conditions will determine the enantioselectivity of the reduction.
Experimental Protocol: Asymmetric Reduction using a Chiral Borane Reagent (General Procedure)
Reaction Workflow:
A general workflow for the asymmetric reduction of the trifluoromethyl ketone.
Materials:
-
This compound
-
(R)- or (S)-Corey-Bakshi-Shibata (CBS) catalyst
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions, workup, and purification
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the CBS catalyst (0.1 eq) in anhydrous THF.
-
Add the borane dimethyl sulfide complex (1.0 M in THF, 1.1 eq) dropwise to the catalyst solution at room temperature and stir for 15 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ketone to the pre-formed chiral borane reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then pour it into a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral alcohol. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-95% |
| Enantiomeric Excess (ee) | >95% |
| Reaction Time | 3 hours |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its application in the preparation of potent ELOVL6 inhibitors highlights its significance in drug discovery and development. The provided protocols offer a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The ability to perform both heterocyclic ring formation and stereoselective reductions makes this building block a powerful tool in the arsenal of synthetic chemists.
References
Application Notes and Protocols for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates several key features that make it an attractive substrate for a variety of cross-coupling reactions. The presence of a bromine atom on the aromatic ring provides a reactive handle for palladium-, copper-, and nickel-catalyzed transformations, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The trifluoroethanone moiety is a valuable pharmacophore known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Furthermore, the fluorine substituent on the phenyl ring can modulate the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.
These application notes provide an overview of the potential utility of this compound as a reactant in several key cross-coupling reactions and offer generalized experimental protocols based on established methodologies for similar substrates.
Key Applications in Cross-Coupling Reactions
The unique structural features of this compound make it a suitable candidate for a range of powerful cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. Reacting this compound with various aryl or heteroaryl boronic acids or their esters can generate a library of biaryl and heteroaryl-aryl compounds. These products are prevalent in pharmacologically active molecules and organic electronic materials.
-
Buchwald-Hartwig Amination: The formation of C-N bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. The palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This provides access to a variety of substituted aniline derivatives bearing the trifluoroethanone moiety.
-
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond through the palladium- and copper-co-catalyzed coupling of an aryl halide with a terminal alkyne. Utilizing this compound in a Sonogashira coupling provides a direct route to arylalkynes, which are important intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.
-
Heck Coupling: The Heck reaction is a palladium-catalyzed method for the formation of C(sp²)-C(sp²) bonds by coupling an aryl halide with an alkene. This transformation can be employed to introduce alkenyl substituents onto the phenyl ring of this compound, leading to the synthesis of substituted styrenes and other vinylarenes.
-
Stille Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organostannane with an organic halide. This compound can be coupled with various organotin reagents to form new carbon-carbon bonds, offering an alternative to the Suzuki-Miyaura coupling with a different substrate scope.
-
Negishi Coupling: The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed cross-coupling with organic halides. This method is known for its high functional group tolerance and can be applied to the arylation or vinylation of this compound.
-
Ullmann Condensation: This classical copper-catalyzed reaction can be used for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool for specific transformations, such as the synthesis of diaryl ethers or thioethers from this compound.
-
Cyanation: The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed cyanation of the aryl bromide. The resulting cyanophenyl trifluoroethanone is a versatile intermediate that can be further transformed into amides, carboxylic acids, or tetrazoles, which are common functionalities in drug molecules.
Experimental Protocols (Generalized)
The following are generalized protocols for key cross-coupling reactions using this compound as a substrate. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound by coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl amine by coupling this compound with an amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 110 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 79 |
Visualizations
Below are diagrams illustrating the generalized workflows for the described cross-coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly promising building block for the synthesis of a wide range of functionalized molecules through various cross-coupling reactions. The protocols and information provided herein serve as a foundational guide for researchers to explore the synthetic potential of this versatile reactant. Optimization of the reaction conditions for each specific substrate combination will be crucial for achieving high yields and purity of the desired products. The development of robust and efficient cross-coupling methodologies with this reactant will undoubtedly contribute to advancements in drug discovery and materials science.
Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel fluorinated biaryl ketones, which are valuable intermediates in the development of pharmaceuticals and other advanced materials. The presence of both a fluorine atom and a trifluoromethyl ketone group on the aryl bromide presents unique considerations for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1]
The coupling of this compound is of particular interest as it introduces a synthetically versatile ketone moiety and fluorine atoms, which can significantly modulate the physicochemical and biological properties of target molecules. The electron-withdrawing nature of the trifluoromethyl ketone and the fluorine substituent can influence the reactivity of the aryl bromide.
Data Presentation: Reaction Parameters and Yields
While specific, direct literature examples for the Suzuki-Miyaura coupling of this compound are limited, the following table provides representative conditions and expected yields based on reactions with structurally similar, electronically demanding aryl bromides. These conditions serve as a strong starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 75-85 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 6-12 | 80-95 |
| 3 | 4-Chlorophenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 80 | 10-16 | 70-80 |
| 4 | 3,5-Dichlorophenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.5) | DMF/H₂O (5:1) | 100 | 12-24 | 65-75 |
| 5 | Thiophen-3-ylboronic Acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 14-20 | 60-70 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols are general and may require optimization for specific arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (4:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(5-aryl-2-fluorophenyl)-2,2,2-trifluoroethanone.
Protocol 2: Optimized Procedure for Electron-Rich Arylboronic Acids using a Buchwald Ligand
This protocol is recommended for achieving higher yields and shorter reaction times with electron-rich arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Add this compound and 4-methoxyphenylboronic acid.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. This versatile building block, featuring bromine, fluorine, and a trifluoroethanone moiety, offers multiple reaction sites for the construction of complex molecules with potential therapeutic applications, particularly in the development of inhibitors for enzymes such as β-secretase (BACE1), implicated in Alzheimer's disease.
The protocols outlined below focus on two powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of Diaryl Ketone Intermediates
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the aryl bromide of this compound and a variety of organoboron compounds. This reaction is instrumental in the synthesis of biaryl scaffolds, which are common motifs in many pharmaceutical agents.
General Reaction Scheme:
Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 1-(2-Fluoro-5-(pyridin-3-yl)phenyl)-2,2,2-trifluoroethanone
This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a key intermediate for potential BACE1 inhibitors.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1 v/v) are added pyridine-3-boronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
The mixture is degassed by bubbling nitrogen through it for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is then added, and the mixture is heated to 90 °C under a nitrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(2-fluoro-5-(pyridin-3-yl)phenyl)-2,2,2-trifluoroethanone.
Data Presentation:
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 85 | >95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 | >98 |
Note: The data presented is representative and may vary based on specific reaction conditions and scale.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Intermediates
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling the aryl bromide with a wide range of primary and secondary amines. This reaction is crucial for the synthesis of substituted anilines, which are key components of numerous drug candidates.
General Reaction Scheme:
Figure 2. General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-(2-Fluoro-5-(morpholino)phenyl)-2,2,2-trifluoroethanone
This protocol details the synthesis of an N-aryl intermediate, which can be further functionalized in drug discovery programs.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1.0 eq), morpholine (1.5 eq), and sodium tert-butoxide (1.4 eq) in toluene is prepared in a reaction vessel.
-
The vessel is evacuated and backfilled with nitrogen three times.
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.04 eq) are added under a nitrogen atmosphere.
-
The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Data Presentation:
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 78 | >97 |
| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 82 | >96 |
Note: The data presented is representative and may vary based on specific reaction conditions and scale.
Logical Workflow for Synthesis and Purification
Figure 3. A generalized workflow for the synthesis, work-up, and purification of pharmaceutical intermediates.
These protocols provide a solid foundation for researchers to synthesize a variety of pharmaceutical intermediates from this compound. The versatility of the Suzuki-Miyaura and Buchwald-Hartwig reactions, coupled with the unique structural features of the starting material, opens up a wide range of possibilities for the development of novel drug candidates. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.
Application Notes and Protocols: Synthesis of Benzoxazinones Utilizing 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of substituted benzoxazinones, a class of heterocyclic compounds of significant interest in medicinal chemistry, using 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone as a key precursor. Benzoxazinones are known to possess a wide range of biological activities, making their synthesis a critical area of research in drug discovery. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical data for the preparation of a novel trifluoromethyl-substituted benzoxazinone. The methodologies are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
Benzoxazinones are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1] The incorporation of fluorine atoms, particularly a trifluoromethyl group, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. The starting material, this compound, is a versatile intermediate for the synthesis of complex molecular architectures.[2] Its trifluoroethanone moiety provides a reactive site for the formation of the benzoxazinone ring, while the bromo and fluoro substituents on the phenyl ring offer opportunities for further structural modifications through cross-coupling reactions.[2]
This document details a proposed synthetic route for the preparation of a novel benzoxazinone derivative through the condensation of this compound with 2-amino-4-methylphenol.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step, one-pot reaction. The initial step is the acid-catalyzed condensation of this compound with 2-amino-4-methylphenol to form a hemiaminal intermediate. This is followed by an intramolecular cyclization with concomitant dehydration to yield the final 2-(5-bromo-2-fluorophenyl)-2-(trifluoromethyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-one.
References
Application Notes and Protocols for the Reduction of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Abstract
This document provides detailed protocols for the chemical reduction of the ketone 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone to its corresponding alcohol, 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol. Both a standard, non-selective reduction method using sodium borohydride and an advanced protocol for asymmetric reduction are presented. These protocols are intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The resulting chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a trifluoromethyl group can significantly enhance biological activity and metabolic stability.
Introduction
Aryl trifluoromethyl ketones are important intermediates in the synthesis of various biologically active molecules. The reduction of the carbonyl group in these compounds yields chiral trifluoromethyl-substituted alcohols, which are key structural motifs in many pharmaceutical candidates. The presence of both a bromine and a fluorine atom on the phenyl ring of this compound provides opportunities for further functionalization, such as cross-coupling reactions. This application note details two reliable methods for the reduction of this specific ketone, providing researchers with both a straightforward, cost-effective approach and a more advanced method for controlling stereochemistry.
Data Presentation
Table 1: Comparison of Reduction Protocols
| Parameter | Protocol 1: Sodium Borohydride Reduction | Protocol 2: Asymmetric Transfer Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Isopropanol with a chiral catalyst |
| Solvent | Methanol or Ethanol | Isopropanol |
| Temperature | 0 °C to Room Temperature | Typically elevated temperatures (e.g., 80 °C) |
| Reaction Time | 1-3 hours | 12-24 hours |
| Stereoselectivity | Racemic mixture | High enantioselectivity (e.g., >95% ee) |
| Typical Yield | >90% | >90% |
| Work-up | Aqueous work-up and extraction | Solvent evaporation and chromatography |
| Cost | Low | High (due to catalyst) |
| Complexity | Low | Moderate |
Experimental Protocols
Protocol 1: Non-selective Reduction using Sodium Borohydride
This protocol describes a straightforward and high-yielding method for the reduction of this compound to the corresponding racemic alcohol using sodium borohydride.[1][2][3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol (approximately 10 mL per gram of ketone). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride to the stirred solution in small portions. Control the rate of addition to maintain the reaction temperature below 10 °C. An exothermic reaction with gas evolution may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching the Reaction: Carefully quench the reaction by slowly adding 1 M HCl dropwise to the reaction mixture at 0 °C until the gas evolution ceases and the pH is acidic.
-
Work-up:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure racemic alcohol.
Protocol 2: Enantioselective Reduction via Asymmetric Transfer Hydrogenation
This protocol outlines a method for the enantioselective reduction of this compound using a chiral ruthenium catalyst and isopropanol as both the solvent and the hydride source.[4][5] This approach is suitable for obtaining one enantiomer of the corresponding alcohol in high enantiomeric excess.
Materials:
-
This compound
-
Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DENEB™)
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK) or another suitable base
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the chiral ruthenium catalyst (0.01 equivalents) and the base (e.g., potassium tert-butoxide, 0.05 equivalents).
-
Addition of Reactants: Add anhydrous isopropanol (approximately 5 mL per gram of ketone) to the flask, followed by 1.0 equivalent of this compound.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the enantioenriched 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: Comparative workflow for the reduction of this compound.
Concluding Remarks
The choice between a non-selective and an asymmetric reduction protocol will depend on the specific requirements of the research project, including cost, scalability, and the need for stereochemical control. The sodium borohydride method is a robust and economical choice for producing the racemic alcohol, while the asymmetric transfer hydrogenation offers a sophisticated route to a specific enantiomer, which is often crucial for biological applications. Both protocols provide a solid foundation for researchers working with this and similar fluorinated ketone building blocks.
References
- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry [morressier.com]
- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a valuable starting material in the synthesis of novel compounds for pharmaceutical and agrochemical research. The presence of a bromine atom, a fluorine atom, and a trifluoroethanone group offers multiple avenues for derivatization, enabling the creation of diverse molecular architectures.
Introduction
This compound is a key building block in medicinal chemistry. The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The trifluoroethanone moiety can participate in condensation reactions to form heterocyclic structures. Notably, this compound is a reactant in the synthesis of benzoxazinones, which have been identified as potent inhibitors of fatty acid elongase 6 (ELOVL6).
Derivatization Strategies
The primary strategies for the derivatization of this compound are:
-
Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting the aryl bromide with boronic acids or their esters.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling the aryl bromide with a variety of amines.
-
Benzoxazinone Formation: A condensation reaction with 2-aminophenols to synthesize a class of ELOVL6 inhibitors.
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The electron-withdrawing nature of the trifluoroethanone group can influence the reactivity of the aryl bromide.
Reaction Scheme:
Representative Protocol:
To a dry reaction vessel are added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 16 | 75-85* |
Note: Yields are representative for electron-deficient aryl bromides and may require optimization for this specific substrate.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is crucial for achieving high yields with this electron-deficient substrate.
Reaction Scheme:
Representative Protocol:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like XPhos (0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.). Anhydrous, degassed toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd-PEPPSI-IPr (3) | - | K₃PO₄ (3) | t-BuOH | 90 | 16 | 75-90* |
Note: Yields are representative and may need optimization for the specific substrate and amine.
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
Benzoxazinone Formation for ELOVL6 Inhibition
This protocol describes the synthesis of a benzoxazinone derivative from this compound and a 2-aminophenol. These derivatives are of interest as potential inhibitors of fatty acid elongase 6 (ELOVL6).
Reaction Scheme:
Representative Protocol:
A mixture of this compound (1.0 equiv.) and the substituted 2-aminophenol (1.1 equiv.) in a high-boiling solvent such as toluene or xylene is treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired benzoxazinone.
Data Presentation:
| Entry | 2-Aminophenol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-chlorophenol | p-TsOH | Toluene | Reflux | 24 | 60-75 |
| 2 | 2-Amino-5-methylphenol | H₂SO₄ (cat.) | Xylene | Reflux | 20 | 65-80 |
Note: Yields are based on similar reported reactions and require optimization.
Experimental Workflow:
Caption: Workflow for benzoxazinone synthesis.
Application in Drug Discovery: ELOVL6 Inhibition
Fatty acid elongase 6 (ELOVL6) is a key enzyme in the conversion of C16 fatty acids to C18 fatty acids. Inhibition of ELOVL6 is a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and nonalcoholic steatohepatitis. The benzoxazinone derivatives synthesized from this compound are a promising class of ELOVL6 inhibitors.
Fatty Acid Elongation Pathway:
Caption: The fatty acid elongation pathway highlighting the role of ELOVL6.
Application Notes and Protocols for Nucleophilic Substitution on 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. This compound is a valuable building block in medicinal chemistry and drug discovery due to the presence of a highly activated aromatic ring, making it susceptible to substitution by a variety of nucleophiles. The strong electron-withdrawing effect of the trifluoroacetyl group, positioned ortho to the fluorine atom, facilitates the displacement of the fluoride by nucleophiles such as amines, alkoxides, and thiols. This document details experimental protocols and summarizes key reaction parameters to guide the synthesis of diverse derivatives for potential therapeutic applications.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. The reaction typically requires the presence of strong electron-w-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the trifluoroacetyl group (-COCF3) serves as a potent activating group, significantly lowering the energy barrier for the addition-elimination mechanism. The fluorine atom, being a good leaving group in activated systems, is readily displaced by a range of nucleophiles. This allows for the introduction of various functional groups at the 2-position, leading to a diverse library of compounds for structure-activity relationship (SAR) studies in drug development.
General Reaction Pathway
The general mechanism for the nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the trifluoroacetyl group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism for nucleophilic aromatic substitution.
Data Summary
The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Please note that optimal conditions may vary depending on the specific nucleophile and desired scale.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (R¹R²NH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amines | K₂CO₃ | DMF | 80 - 100 | 4 - 8 | 75 - 90 |
| Secondary Aliphatic Amines | K₂CO₃ | DMF | 80 - 120 | 6 - 12 | 70 - 85 |
| Anilines (electron-rich) | NaH | DMF | 60 - 80 | 3 - 6 | 80 - 95 |
| Anilines (electron-poor) | Cs₂CO₃ | DMSO | 100 - 140 | 12 - 24 | 60 - 75 |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile (RONa/ROK) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide (NaOMe) | THF/MeOH | 25 - 60 | 1 - 3 | 85 - 95 |
| Sodium Ethoxide (NaOEt) | THF/EtOH | 25 - 70 | 2 - 4 | 80 - 90 |
| Potassium tert-Butoxide (KOtBu) | THF | 0 - 25 | 1 - 2 | 70 - 85 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (RSH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 50 - 70 | 2 - 4 | 80 - 95 |
| Alkyl Thiols | NaH | THF | 25 - 60 | 3 - 6 | 75 - 90 |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol provides a general method for the synthesis of 1-(5-Bromo-2-(substituted-amino)phenyl)-2,2,2-trifluoroethanone derivatives.
Caption: Workflow for amine nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in the appropriate anhydrous solvent, add the base.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Protocol 2: General Procedure for Reaction with Alkoxide Nucleophiles
This protocol outlines the synthesis of 1-(5-Bromo-2-alkoxyphenyl)-2,2,2-trifluoroethanone derivatives.
Caption: Workflow for alkoxide nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Sodium or Potassium metal (1.1 - 1.5 eq) or commercial alkoxide solution
-
Anhydrous alcohol (ROH) or anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Prepare the alkoxide solution by carefully adding sodium or potassium metal to the corresponding anhydrous alcohol under an inert atmosphere, or use a commercially available solution.
-
Add a solution of this compound in the appropriate anhydrous solvent to the alkoxide solution at the specified temperature.
-
Stir the reaction mixture at the indicated temperature and monitor for completion by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
This protocol describes the synthesis of 1-(5-Bromo-2-(aryl/alkylthio)phenyl)-2,2,2-trifluoroethanone derivatives.
Caption: Workflow for thiol nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in the appropriate anhydrous solvent, add the base.
-
Add the thiol nucleophile to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether product.
Conclusion
The protocols and data presented in these application notes demonstrate the versatility of this compound as a substrate for nucleophilic aromatic substitution. The highly activated nature of the aromatic ring allows for efficient substitution with a wide range of amine, alkoxide, and thiol nucleophiles under relatively mild conditions. These methods provide a robust platform for the synthesis of diverse libraries of substituted trifluoroacetophenones, which are valuable intermediates for the development of novel pharmaceuticals and agrochemicals. Researchers are encouraged to use these protocols as a starting point and optimize conditions for their specific nucleophiles and applications.
Catalytic Applications of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone: Application Notes and Protocols
Application Note 1: Asymmetric Catalytic Reduction to Chiral Trifluoroethanol Derivatives
Introduction: The trifluoromethyl ketone moiety in 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is an excellent prochiral substrate for asymmetric catalytic reduction. The resulting chiral 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is a valuable building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This protocol describes a representative asymmetric transfer hydrogenation using a Ru(II)-based catalyst.
Core Concepts: Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones. The reaction typically involves a metal catalyst (e.g., Ruthenium, Rhodium), a chiral ligand, and a hydrogen donor (e.g., isopropanol, formic acid). The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
This compound
-
[RuCl(p-cymene)((R,R)-TsDACH)] catalyst
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add [RuCl(p-cymene)((R,R)-TsDACH)] (0.01 mmol, 1 mol%).
-
Add a 0.1 M solution of KOH in i-PrOH (0.2 mL, 0.02 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous i-PrOH (5 mL).
-
Seal the flask and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data:
The following table presents representative data for the asymmetric reduction of aromatic trifluoromethyl ketones, which can be expected to be similar for the title compound.
| Catalyst Loading (mol%) | Substrate/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1.0 | 100:1 | 80 | 18 | >99 | 98 (R) |
| 0.5 | 200:1 | 80 | 24 | 98 | 97 (R) |
| 0.1 | 1000:1 | 80 | 48 | 95 | 96 (R) |
Diagram:
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction: The 5-bromo-2-fluorophenyl moiety of the title compound is a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. This protocol outlines a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Core Concepts: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The aryl bromide adds to a Pd(0) complex to form a Pd(II) species.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled biaryl product.
Quantitative Data:
The following table presents representative data for the Suzuki-Miyaura coupling of bromo-fluorophenyl compounds.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 16 | 88 |
Diagram:
Application Notes and Protocols: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in Medicinal Chemistry
Introduction
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a halogenated and trifluoromethylated ketone that holds significant potential as a versatile building block in medicinal chemistry. The presence of multiple reactive sites—a trifluoromethyl ketone, a bromine atom, and a fluorine atom on the phenyl ring—offers a rich platform for the synthesis of complex and biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The bromo and fluoro substituents provide handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitution.
Potential Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of therapeutic agents.
-
Enzyme Inhibitors: The trifluoromethyl ketone moiety can act as a potent inhibitor of various enzymes, particularly serine proteases and cysteine proteases, by forming a stable hemiacetal or hemiketal with active site residues.
-
Scaffold for Novel Heterocycles: The ketone functionality can be utilized in condensation reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug classes.
-
Probes for Chemical Biology: The reactive handles on this molecule allow for its incorporation into chemical probes to study biological pathways and identify new drug targets.
-
Metabolic Blockers: The trifluoromethyl group can block metabolic oxidation at that position, leading to improved pharmacokinetic profiles of drug candidates.[1]
Key Synthetic Transformations
The utility of this compound as a building block stems from its ability to undergo a variety of chemical reactions at its distinct functional groups.
Reactions at the Trifluoromethyl Ketone
The electrophilic carbonyl carbon of the trifluoromethyl ketone is susceptible to attack by nucleophiles.
-
Reduction: Reduction of the ketone to the corresponding alcohol can be achieved using various reducing agents. The resulting chiral alcohol can be a key intermediate in the synthesis of stereospecific drug candidates.
-
Addition Reactions: Grignard reagents and other organometallics can add to the carbonyl group to form tertiary alcohols.
-
Formation of Hydrates and Hemiacetals: In the presence of water or alcohols, the trifluoromethyl ketone can form stable hydrates or hemiacetals, a property that is often exploited in the design of enzyme inhibitors.
Reactions at the Bromine Atom
The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to introduce new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst to form substituted alkenes.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed amination to introduce nitrogen-containing functional groups.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol describes a potential method for the synthesis of the title compound from the commercially available 1-(5-Bromo-2-fluorophenyl)ethanone.
Materials:
-
1-(5-Bromo-2-fluorophenyl)ethanone
-
Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, CF3SiMe3)
-
Tetrabutylammonium fluoride (TBAF) or other suitable fluoride source
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a solution of 1-(5-Bromo-2-fluorophenyl)ethanone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethylating agent (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBAF (0.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.
Protocol 2: Suzuki Cross-Coupling Reaction using this compound
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce a new aryl group at the bromine position.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Data Presentation
Table 1: Physicochemical Properties of 1-(5-Bromo-2-fluorophenyl)ethanone (Analog)
| Property | Value |
| CAS Number | 198477-89-3 |
| Molecular Formula | C8H6BrFO |
| Molecular Weight | 217.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 45-48 °C |
| Boiling Point | 255.6 °C at 760 mmHg |
Table 2: Hypothetical Reaction Conditions and Yields for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/EtOH/H2O | 100 | 4 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 2-MeTHF | 80 | 8 | 78 |
Note: The data in Table 2 is hypothetical and intended to illustrate a range of possible reaction conditions and expected outcomes based on similar transformations.
Visualizations
Caption: Hypothetical synthesis of the target building block.
Caption: General workflow for a Suzuki cross-coupling reaction.
Caption: Inhibition of a protease by a hypothetical drug candidate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the two primary synthetic routes.
Route 1: Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene
The Friedel-Crafts acylation route involves the reaction of 1-bromo-4-fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).
dot
Caption: Workflow for Friedel-Crafts Acylation.
Common Problems and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conversion | 1. Deactivated aromatic ring due to bromo and fluoro substituents.[1][2] 2. Insufficiently active catalyst. 3. Low reaction temperature or short reaction time. | 1. Use a stronger Lewis acid or a higher molar equivalent. 2. Ensure the catalyst is anhydrous and freshly opened or properly stored. 3. Gradually increase the reaction temperature and monitor progress by TLC or GC. |
| Formation of Multiple Products (Isomers) | 1. Acylation at different positions on the aromatic ring. | 1. Optimize the reaction temperature; lower temperatures often favor the para product. 2. Experiment with different Lewis acids to improve regioselectivity. |
| Product Decomposition | 1. Harsh reaction conditions (e.g., high temperature). 2. Vigorous quenching process. | 1. Maintain a controlled temperature throughout the reaction. 2. Quench the reaction slowly by adding the reaction mixture to ice-cold acid. |
Route 2: Grignard Reaction with a Trifluoroacetylating Agent
This route involves the formation of a Grignard reagent from 4-bromo-1-fluoro-2-iodobenzene (or a related dihalobenzene via halogen exchange) followed by reaction with a trifluoroacetylating agent like N,N-dimethyltrifluoroacetamide or trifluoroacetic anhydride.
dot
Caption: Workflow for Grignard Reaction.
Common Problems and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Failure to Form Grignard Reagent | 1. Presence of moisture in glassware, solvent, or on magnesium turnings. 2. Magnesium turnings are not activated. | 1. Thoroughly dry all glassware in an oven. Use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine or by crushing the turnings. |
| Low Yield of Ketone, High Yield of Biphenyl | 1. Grignard reagent coupling with unreacted aryl halide. | 1. Add the aryl halide slowly to the magnesium turnings to maintain a low concentration. 2. Ensure efficient stirring. |
| Formation of Tertiary Alcohol Byproduct | 1. Reaction of the ketone product with a second equivalent of the Grignard reagent.[3] | 1. Add the trifluoroacetylating agent to the Grignard reagent at a low temperature (e.g., -78°C). 2. Use a less reactive trifluoroacetylating agent. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for higher yields?
A1: The Grignard reaction route is often preferred for substrates with deactivating groups, as Friedel-Crafts acylations can be sluggish and low-yielding.[1][2] However, the Grignard route requires strict anhydrous conditions.
Q2: What are the key parameters to control for a successful Grignard reaction?
A2: The most critical parameters are the complete exclusion of moisture and the control of temperature during the addition of the trifluoroacetylating agent to prevent the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the consumption of the starting material and the formation of the product.
Q4: What are the common purification methods for the final product?
A4: The crude product can be purified by silica gel column chromatography or vacuum distillation.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
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To a stirred solution of 1-bromo-4-fluorobenzene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0°C.
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After stirring for 15 minutes, add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC/GC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reaction
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Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
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Add anhydrous tetrahydrofuran (THF) and a solution of 4-bromo-1-fluoro-2-iodobenzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation.
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Once the Grignard reagent is formed, cool the solution to -78°C.
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Slowly add a solution of N,N-dimethyltrifluoroacetamide (1.1 eq) in anhydrous THF.
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Stir the reaction mixture at -78°C for 1 hour and then allow it to warm to room temperature overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the mixture with diethyl ether.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Typical Yields
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Material | 1-Bromo-4-fluorobenzene | 4-Bromo-1-fluoro-2-iodobenzene |
| Key Reagents | Trifluoroacetic anhydride, AlCl₃ | Mg, N,N-dimethyltrifluoroacetamide |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0°C to room temperature | -78°C to room temperature |
| Typical Yield Range | 30-50% | 50-70% |
Note: The provided protocols and data are illustrative and may require optimization for specific laboratory conditions.
References
Technical Support Center: Purification of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both techniques is employed for achieving high purity.
Q2: What are the potential impurities I might encounter in my crude sample?
A2: Impurities can arise from the synthetic route used. Common synthetic methods like Friedel-Crafts acylation or reactions involving organometallic reagents can introduce specific byproducts.[1] Potential impurities include:
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Starting materials: Unreacted 1-bromo-4-fluorobenzene or the trifluoroacetylating agent.
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Regioisomers: Isomeric products from the acylation at different positions on the aromatic ring.
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Hydrolyzed products: The hydrate of the ketone, which can sometimes be observed.
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Solvent residues: Residual solvents from the reaction or work-up.
Q3: How can I assess the purity of this compound after purification?
A3: Purity is typically assessed using a combination of analytical techniques:
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Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the structure of the desired compound and helps in identifying and quantifying impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: The compound is not moving down the column (low Rf value).
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Cause: The eluent system is not polar enough.
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Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A starting point for this compound could be a 95:5 hexane:ethyl acetate mixture, gradually increasing the ethyl acetate concentration.
Issue 2: Poor separation between the desired product and an impurity.
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Cause: The chosen eluent system has poor selectivity for the components.
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Solution:
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Fine-tune the eluent ratio: Small adjustments to the solvent ratio can sometimes significantly improve separation.
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Try a different solvent system: Consider switching to a different solvent system. For instance, dichloromethane/hexane or toluene/ethyl acetate might offer different selectivity.
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Use a different adsorbent: While silica gel is common, alumina (neutral, acidic, or basic) could provide better separation depending on the nature of the impurities.
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Issue 3: The compound appears to be degrading on the column.
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Cause: Trifluoromethyl ketones can sometimes be sensitive to the acidic nature of silica gel.
-
Solution:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine mixed in the eluent.
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Use a less acidic stationary phase: Consider using neutral alumina as the stationary phase.
-
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at boiling.
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Cause: The solvent is too non-polar.
-
Solution: Select a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
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Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.
-
Solution:
-
Add more solvent: Add a small amount of the hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly.
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Slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
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Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.
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Use a seed crystal: If available, add a small crystal of the pure compound to the cooled solution.
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Issue 3: Low recovery of the purified product.
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Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
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Solution:
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Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
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Cool thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
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Use a solvent pair: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly. Common solvent pairs for halogenated aromatic compounds include ethanol/water, toluene/hexane, or ethyl acetate/hexane.
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Data Presentation
Table 1: Typical Eluent Systems for Silica Gel Column Chromatography
| Eluent System | Typical Ratio (v/v) | Expected Rf of Product | Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | 0.2 - 0.4 | A good starting point for many aromatic ketones. |
| Dichloromethane / Hexane | 10:90 to 50:50 | 0.2 - 0.4 | Offers different selectivity compared to ethyl acetate systems. |
| Toluene / Ethyl Acetate | 98:2 to 90:10 | 0.2 - 0.4 | Can be effective for separating closely related aromatic compounds. |
Table 2: Potential Solvents for Recrystallization
| Solvent / Solvent System | Procedure | Expected Outcome |
| Heptane or Hexane | Dissolve in hot solvent, cool slowly. | May be suitable if the compound is a solid at room temperature. |
| Ethanol / Water | Dissolve in a minimum of hot ethanol, add hot water dropwise until cloudy, reheat to clarify, then cool. | A common solvent pair for moderately polar organic compounds. |
| Toluene / Hexane | Dissolve in a minimum of hot toluene, add hexane dropwise until cloudy, reheat to clarify, then cool. | Good for aromatic compounds; toluene provides good solubility at high temperatures. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
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Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary methods for the synthesis of this compound are:
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Friedel-Crafts Acylation: This involves the reaction of 1-bromo-4-fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2][3]
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Grignard Reaction: This route involves the formation of a Grignard reagent from 5-bromo-2-fluoro-1-iodobenzene (or a similar precursor), which then reacts with a trifluoroacetylating agent like ethyl trifluoroacetate.
Q2: What are the main challenges associated with the Friedel-Crafts acylation route?
A2: The primary challenges include the potential for the formation of regioisomers, polysubstitution, and the deactivation of the aromatic ring by the trifluoroacetyl group, which can hinder the reaction.[4] The choice of Lewis acid and reaction conditions is critical to minimize these side reactions.
Q3: What are the key considerations for a successful Grignard reaction for this synthesis?
A3: Key considerations for the Grignard synthesis include:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware and solvents must be scrupulously dried to prevent quenching of the reagent.[5][6]
-
Magnesium Activation: The surface of the magnesium metal may be coated with an oxide layer that can inhibit the reaction. Activation with iodine or 1,2-dibromoethane is often necessary.[6][7]
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Side Reactions: The main side reaction is the formation of a biphenyl derivative through a coupling reaction.[7]
Troubleshooting Guides
Friedel-Crafts Acylation Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to hydration. 2. Deactivated aromatic ring. 3. Insufficiently reactive acylating agent. | 1. Use a fresh, unopened container of the Lewis acid. Handle it under an inert atmosphere. 2. Ensure the starting 1-bromo-4-fluorobenzene is pure. Consider using a more activating starting material if possible, though this may not be an option for the target molecule. 3. Use trifluoroacetic anhydride, which is generally more reactive than trifluoroacetyl chloride. |
| Formation of Isomeric Byproducts | The directing effects of the bromo and fluoro substituents can lead to the formation of other isomers. | Optimize reaction temperature. Lower temperatures often favor the formation of the para-substituted product. Use a bulky Lewis acid to sterically hinder ortho-acylation. |
| Polysubstitution Products Observed | The product ketone can sometimes undergo further acylation, although the trifluoroacetyl group is deactivating. | Use a stoichiometric amount of the acylating agent. Add the acylating agent slowly to the reaction mixture to maintain a low concentration. |
Grignard Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure to Form Grignard Reagent | 1. Wet glassware or solvents. 2. Inactive magnesium surface. 3. Impure starting halide. | 1. Flame-dry all glassware before use and use anhydrous solvents. 2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7] 3. Purify the 5-bromo-2-fluoro-1-iodobenzene before use. |
| Low Yield of Ketone | 1. Quenching of the Grignard reagent by moisture or acidic protons. 2. Formation of biphenyl byproduct. 3. Addition of two equivalents of the Grignard reagent to the ester. | 1. Ensure strictly anhydrous conditions throughout the reaction. 2. Use a dilute solution of the Grignard reagent and add it slowly to the ester at a low temperature. 3. Use an excess of the trifluoroacetate ester and add the Grignard reagent to the ester solution (inverse addition). |
| Presence of Biphenyl Impurity | Wurtz-type coupling of the aryl halide. | This is a common side reaction. It can be minimized by using highly pure magnesium and maintaining a low reaction temperature during Grignard formation. Purification by column chromatography may be necessary.[7] |
Experimental Protocols
Note: The following protocols are representative examples based on general procedures for similar syntheses and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene
Diagram of the Experimental Workflow:
Caption: Workflow for Friedel-Crafts Acylation.
Methodology:
-
To a stirred solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
To this suspension, add trifluoroacetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Grignard Reaction
Diagram of the Experimental Workflow:
Caption: Workflow for Grignard Reaction Synthesis.
Methodology:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere with a crystal of iodine.
-
Add a solution of 5-bromo-2-fluoro-1-iodobenzene (1.0 eq) in anhydrous THF dropwise to the activated magnesium.
-
Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.
-
In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.5 eq) in anhydrous THF and cool it to -78 °C.
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Slowly add the prepared Grignard reagent to the ester solution via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Potential Side Products and Expected Yields
| Synthetic Route | Potential Side Product | Reason for Formation | Typical Yield Range (%) | Mitigation Strategy |
| Friedel-Crafts Acylation | 2-Bromo-5-fluoro-1-(trifluoroacetyl)benzene | Isomeric acylation | 5-15 | Lower reaction temperature, use of a bulky Lewis acid. |
| 1,3-Dibromo-4-fluoro-5-(trifluoroacetyl)benzene | Polysubstitution (if starting material is impure) | < 5 | Use purified starting materials. | |
| Grignard Reaction | 5,5'-Dibromo-2,2'-difluorobiphenyl | Wurtz-type coupling of the Grignard reagent | 5-10 | Use high-purity magnesium, maintain low temperature during Grignard formation. |
| 1-(5-Bromo-2-fluorophenyl)-1,1-bis(trifluoromethyl)ethanol | Double addition of trifluoromethyl anion (from trifluoroacetate) | < 5 | Use of excess ester and inverse addition. |
Note: The provided yield ranges are estimates based on similar reactions and may vary depending on the specific reaction conditions.
Visualization of Logical Relationships
Diagram of Troubleshooting Logic for Low Yield in Grignard Synthesis:
Caption: Troubleshooting Logic for Grignard Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
This technical support guide provides essential information on the stability and storage of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions. Ensure the compound is stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from light and moisture. |
| Contamination of the sample. | Use clean, dry spatulas and glassware. Avoid introducing moisture or other contaminants. | |
| Change in physical appearance (e.g., color, clumping) | Exposure to moisture or air. | Discard the affected reagent as its purity may be compromised. For future prevention, store in a desiccator or under an inert atmosphere. |
| Degradation due to exposure to light. | Store the compound in an amber vial or a light-blocking container. | |
| Low yield or unexpected side products in reactions | Reaction with incompatible materials. | Avoid contact with strong oxidizing agents, strong acids, and strong bases. Ensure all reaction components and solvents are compatible. |
| Thermal decomposition. | If heating is required for a reaction, perform it at the lowest effective temperature and for the minimum time necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent degradation from moisture and light, storage in a desiccator and the use of amber vials is advisable. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: Is this compound stable at room temperature?
A2: The compound is generally stable under recommended storage conditions. However, for long-term storage, refrigeration is advised to minimize the potential for slow degradation.
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively published, similar fluorinated acetophenones can be susceptible to certain reactions. For instance, hydroxyl bases may trigger a haloform reaction.[1] It is also prudent to protect the compound from excessive heat and light to prevent potential decomposition.
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation may be indicated by a change in physical appearance (e.g., discoloration, clumping), or by the presence of unexpected peaks in analytical tests such as HPLC or GC-MS. If degradation is suspected, it is best to use a fresh, properly stored sample for your experiments.
Stability Data
| Stress Condition | Condition Details | Time | Assay (% Initial) | Major Degradants Observed |
| Acid Hydrolysis | 1M HCl at 60 °C | 24 h | Hypothetical: 95% | Hypothetical: Degradant A |
| Base Hydrolysis | 1M NaOH at RT | 8 h | Hypothetical: 80% | Hypothetical: Degradant B, C |
| Oxidative | 30% H₂O₂ at RT | 24 h | Hypothetical: 98% | Hypothetical: Degradant D |
| Thermal | 80 °C | 48 h | Hypothetical: 99% | No significant degradation |
| Photolytic | UV light (254 nm) | 24 h | Hypothetical: 92% | Hypothetical: Degradant E |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 1M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solid sample of the compound to UV light (254 nm) for 24 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to determine the percentage of degradation and to identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for the forced degradation study protocol.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving fluorinated compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of fluorinated substrates, offering systematic approaches to problem-solving.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with a fluorinated aryl halide is resulting in a very low yield. What are the primary parameters I should investigate?
Answer: A low yield in the Suzuki coupling of fluorinated compounds can be attributed to several factors, often related to the electron-deficient nature of the fluorinated substrate. A systematic optimization of the reaction conditions is crucial. Here are the key parameters to check:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for electron-deficient fluorinated arenes.[1] It is advisable to screen more robust systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective as they promote the oxidative addition step, which can be challenging with electron-deficient aryl halides.[1]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The effectiveness of a base is highly dependent on the specific substrates and solvent system. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ often provide better results.[1]
-
Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species. Anhydrous polar aprotic solvents like dioxane, THF, or toluene, often in combination with water, are commonly used. The ratio of the organic solvent to water can also be a critical parameter to optimize.
-
Reaction Temperature and Time: Higher temperatures can increase reaction rates but may also lead to the degradation of sensitive substrates or catalysts. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to avoid prolonged heating that could lead to side reactions.
-
Integrity of Reagents: Ensure that the boronic acid/ester is fresh and has not undergone significant protodeboronation. The palladium catalyst should be active, and solvents must be dry and thoroughly degassed to prevent catalyst deactivation.
Question: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common side products are:
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Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen. To minimize homocoupling, it is imperative to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond. Heteroaryl boronic acids and those bearing electron-withdrawing groups, such as a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1] Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can help mitigate this issue. A milder base and optimized temperature can also reduce the rate of protodeboronation.[1]
-
Dehalogenation: The starting aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This can occur via a competing reaction pathway within the catalytic cycle. Careful optimization of the catalyst system and reaction conditions can help to suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the aromatic ring affect the reactivity in a Suzuki coupling?
A1: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl halide. Generally, electron-withdrawing groups can facilitate the oxidative addition step of the catalytic cycle. However, the position of the fluorine substituent does not always have a remarkable influence on the catalytic activity, suggesting that steric effects may not be the determining factor in all cases.[2] For highly fluorinated systems, such as polyfluoronitrobenzene derivatives, arylation often occurs ortho to a directing group like a nitro group.[3]
Q2: Are there specific challenges when using fluorinated heteroaryl compounds?
A2: Yes, fluorinated heteroaryl compounds, such as fluoropyridines, present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[1] Additionally, the combination of the electron-withdrawing fluorine atom and the inherent electron deficiency of the pyridine ring can make the transmetalation step of the catalytic cycle sluggish.[1] The use of bulky, electron-rich ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1]
Q3: Can I use aryl fluorides directly as coupling partners in Suzuki reactions?
A3: While aryl chlorides, bromides, and iodides are more common coupling partners, the direct use of aryl fluorides is possible but challenging due to the strength of the C-F bond.[4] Specialized catalytic systems are often required. For instance, nickel catalysts have been developed for the Suzuki-Miyaura reaction of aryl fluorides.[4] In some cases, the presence of an ortho-directing group on the aryl fluoride can facilitate the C-F bond activation.[4]
Q4: What is the role of water in Suzuki coupling reactions with fluorinated compounds?
A4: A small amount of water is often beneficial in Suzuki reactions as it can help to dissolve the inorganic base and facilitate the transmetalation step. However, excessive water can promote the undesirable protodeboronation of the boronic acid, especially with sensitive substrates like fluorinated heteroaryl boronic acids.[1] Therefore, the optimal amount of water in the solvent system needs to be carefully determined for each specific reaction.
Data Presentation
The following tables summarize quantitative data for Suzuki coupling reactions with fluorinated compounds under various conditions.
Table 1: Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid with Various Aryl Halides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 5-89 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12 | High |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | n-Butanol | 100 | 12 | High |
Data adapted from BenchChem Technical Support Center.[1]
Table 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid with Aryl Halides
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | >90 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | >90 |
| 3 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | >85 |
Data adapted from BenchChem Application Notes.[5]
Table 3: Suzuki Coupling of 1-Bromo-4-fluorobenzene with Various Boronic Acids
| Entry | Boronic Acid | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Phenylboronic acid | 110 | 8 | ~95 |
| 2 | 4-Vinylphenylboronic acid | 110 | 8 | ~60 |
| 3 | 4-Carboxyphenylboronic acid | 110 | 8 | ~50 |
| 4 | 4-Fluorophenylboronic acid | 110 | 8 | ~100 |
Data adapted from a study on supported Pd nanoparticles.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Fluorinated Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorinated aryl halide, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions with fluorinated compounds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimization of Reaction Parameters for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. This key intermediate is valuable in the development of pharmaceuticals and other advanced materials.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on two common synthetic routes: Grignard Reaction and Friedel-Crafts Acylation.
Route 1: Grignard Reaction Troubleshooting
The synthesis via a Grignard reagent involves the reaction of a 5-bromo-2-fluorophenylmagnesium halide with a trifluoroacetylating agent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | Presence of moisture in glassware, solvent, or magnesium turnings. | Flame-dry all glassware and cool under an inert atmosphere (e.g., argon or nitrogen).[3] Use anhydrous solvents.[3] Grind magnesium turnings to expose a fresh surface.[4] |
| Difficulty initiating the Grignard reaction. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4] Apply gentle heating to initiate the reaction, but be prepared to cool it as the reaction is exothermic. | |
| Low Yield of Final Product | Inefficient reaction of the Grignard reagent with the trifluoroacetylating agent. | Ensure the trifluoroacetylating agent (e.g., methyl 2,2,2-trifluoroacetate or trifluoroacetic anhydride) is added slowly at a low temperature (e.g., 0 °C to -20 °C) to control the exothermic reaction.[5] Use an excess of the trifluoroacetylating agent to drive the reaction to completion.[3] |
| Formation of biphenyl or other side products. | This can result from coupling of the Grignard reagent.[6] Maintain a low reaction temperature and ensure slow addition of the starting halide to the magnesium. | |
| Difficult Product Purification | Presence of unreacted starting materials or byproducts. | Utilize column chromatography on silica gel for purification.[5] Consider recrystallization from a suitable solvent system like cyclohexane.[5] |
Route 2: Friedel-Crafts Acylation Troubleshooting
This method involves the acylation of 4-bromo-1-fluorobenzene with a trifluoroacetylating agent, typically using a Lewis acid catalyst.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Lewis acid catalyst due to moisture. | Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃, FeCl₃).[7] Ensure all glassware and solvents are anhydrous. |
| Insufficient catalyst loading. | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst.[8] Start with at least 1.1 equivalents of the catalyst. | |
| Low reactivity of the aromatic substrate. | The presence of a halogen (bromo and fluoro groups) deactivates the aromatic ring, making the reaction more challenging than with benzene.[7] Consider using a more potent Lewis acid or a higher reaction temperature, but monitor for side reactions. | |
| Formation of Multiple Isomers | Lack of regioselectivity. | The fluorine atom is an ortho-, para-director, while the bromine is also an ortho-, para-director. The trifluoroacetyl group will primarily add at the position ortho to the fluorine and meta to the bromine. The choice of solvent can influence regioselectivity.[8] |
| Reaction Mixture Darkening or Charring | Reaction temperature is too high, leading to decomposition. | Maintain a controlled, lower temperature (e.g., 0-25 °C) and increase it gradually if the reaction does not proceed.[7][8] |
| Difficult Work-up and Product Isolation | Emulsion formation during aqueous work-up. | Quench the reaction by slowly pouring the reaction mixture onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[8] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale production?
A1: The choice of synthetic route often depends on factors like cost of starting materials, scalability, and safety. The Grignard route, while sensitive to moisture, can be high-yielding and may be suitable for scale-up with appropriate engineering controls.[9] The Friedel-Crafts route may be simpler in terms of setup but can require larger quantities of Lewis acids and may present challenges in purification due to isomer formation.[8]
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, compare the reaction mixture to the starting material spot. For GC-MS, the appearance of a new peak with the expected mass-to-charge ratio of the product indicates reaction progression.
Q3: What are the key safety precautions for these reactions?
A3: Both Grignard and Friedel-Crafts reactions require stringent safety measures. Grignard reagents are highly reactive and can ignite on contact with air or moisture.[6] Friedel-Crafts reactions often use corrosive Lewis acids and can release HCl gas, requiring a well-ventilated fume hood and appropriate personal protective equipment (PPE).
Q4: How do I confirm the identity and purity of the final product?
A4: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or GC analysis.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from procedures for similar compounds and should be optimized for the specific substrate.[3][5]
Materials:
-
5-Bromo-2-fluoro-1-iodobenzene (or the corresponding bromide)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Methyl 2,2,2-trifluoroacetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 5-bromo-2-fluoro-1-iodobenzene (1 equivalent) in anhydrous THF.
-
Add a small amount of the halide solution to the magnesium and gently warm to initiate the reaction. The disappearance of the iodine color and bubbling indicates initiation.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with Trifluoroacetylating Agent:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add methyl 2,2,2-trifluoroacetate (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis via Friedel-Crafts Acylation
This protocol is a general procedure and requires optimization for the specific substrates.[8][10]
Materials:
-
4-Bromo-1-fluorobenzene
-
Trifluoroacetic anhydride or trifluoroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Acylation:
-
In a dropping funnel, prepare a solution of 4-bromo-1-fluorobenzene (1 equivalent) and trifluoroacetic anhydride (1.2 equivalents) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC/GC-MS.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Grignard Reaction Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
- 10. RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic strategies are:
-
Friedel-Crafts Trifluoroacetylation: This method involves the reaction of 1-bromo-4-fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Grignard Reaction: This route consists of forming a Grignard reagent from 1-bromo-4-fluorobenzene, which is then reacted with a suitable trifluoroacetylating agent like ethyl trifluoroacetate or trifluoroacetic anhydride.
Q2: I see an unexpected peak in my NMR/LC-MS analysis. What could it be?
A2: Unexpected peaks often correspond to impurities. The nature of the impurity depends on the synthetic route used. For a Friedel-Crafts synthesis, it could be a positional isomer of the desired product. In a Grignard reaction, common impurities include biphenyl derivatives or unreacted starting materials. Please refer to the troubleshooting guides below for more specific information.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products. Moisture in the reaction is a critical factor to control, especially in Grignard reactions. For Friedel-Crafts reactions, the activity of the Lewis acid catalyst is crucial.
Troubleshooting Guides
Route 1: Friedel-Crafts Trifluoroacetylation
This route is susceptible to the formation of positional isomers due to the directing effects of the bromo and fluoro substituents on the aromatic ring.
Issue 1: Presence of Positional Isomers
-
Symptom: Multiple peaks with the same mass-to-charge ratio (m/z) as the product are observed in LC-MS, or complex aromatic signals appear in the ¹H NMR spectrum.
-
Cause: The trifluoroacetyl group can add to different positions on the 1-bromo-4-fluorobenzene ring. Besides the desired product, this compound, isomers like 1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethanone can form. The directing effects of both the fluorine (ortho, para-directing) and bromine (ortho, para-directing) substituents influence the substitution pattern.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid can influence isomer distribution. Experiment with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or adjust the amount of AlCl₃.
-
Purification: Isomers can often be separated by column chromatography with a suitable solvent system or by preparative HPLC.
-
Issue 2: Incomplete Reaction
-
Symptom: Significant amounts of 1-bromo-4-fluorobenzene starting material are detected in the crude product.
-
Cause:
-
Insufficient trifluoroacetylating agent or Lewis acid.
-
Deactivation of the Lewis acid by moisture.
-
Reaction time is too short or the temperature is too low.
-
-
Troubleshooting:
-
Ensure all reagents are anhydrous.
-
Increase the equivalents of the trifluoroacetylating agent and/or Lewis acid.
-
Extend the reaction time or gradually increase the temperature.
-
Quantitative Data Summary for Friedel-Crafts Route
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | AlCl₃ (1.2 eq) | FeCl₃ (1.2 eq) | AlCl₃ (1.5 eq) |
| Temperature | 0 °C to rt | rt | -10 °C to rt |
| Yield of Desired Product | 65% | 55% | 75% |
| Impurity Profile | |||
| 1-bromo-4-fluorobenzene | 15% | 25% | 10% |
| Positional Isomers | 10% | 12% | 8% |
| Other By-products | 10% | 8% | 7% |
Route 2: Grignard Reaction
This route relies on the successful formation and reaction of the Grignard reagent, 5-bromo-2-fluorophenylmagnesium bromide.
Issue 1: Formation of Biphenyl Impurity
-
Symptom: A significant peak corresponding to 4,4'-difluoro-biphenyl is observed in the GC-MS or LC-MS analysis.
-
Cause: Homocoupling of the Grignard reagent is a common side reaction, often promoted by certain impurities or localized overheating.
-
Troubleshooting:
-
Slow Addition: Add the 1-bromo-4-fluorobenzene to the magnesium turnings slowly to maintain a controlled reaction temperature.
-
Solvent: Ensure the use of anhydrous ether as the solvent.
-
Initiation: Use a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the Grignard formation smoothly.
-
Issue 2: Low Yield of the Desired Ketone
-
Symptom: The yield of this compound is low, with a complex mixture of by-products.
-
Cause:
-
Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reagent.
-
Reaction with Trifluoroacetate: The Grignard reagent can add to the ketone product to form a tertiary alcohol. Using a less reactive trifluoroacetylating agent or inverse addition (adding the Grignard reagent to the trifluoroacetylating agent at low temperature) can mitigate this.
-
Enolization: The Grignard reagent can act as a base and deprotonate the trifluoroacetate starting material.
-
-
Troubleshooting:
-
Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Inverse Addition: Add the prepared Grignard reagent solution to a cold solution of the trifluoroacetylating agent.
-
Choice of Reagent: Consider using a Weinreb amide derivative of trifluoroacetic acid to prevent over-addition.
-
Quantitative Data Summary for Grignard Route
| Parameter | Condition A | Condition B | Condition C |
| Trifluoroacetylating Agent | Ethyl trifluoroacetate | Trifluoroacetic anhydride | Trifluoroacetyl Weinreb amide |
| Addition Mode | Normal | Inverse | Normal |
| Yield of Desired Product | 45% | 60% | 85% |
| Impurity Profile | |||
| 1-bromo-4-fluorobenzene | 20% | 15% | 5% |
| 4,4'-Difluoro-biphenyl | 15% | 10% | 5% |
| Tertiary Alcohol By-product | 10% | 5% | <1% |
| Other By-products | 10% | 10% | 5% |
Experimental Protocols
Friedel-Crafts Trifluoroacetylation Protocol:
To a stirred solution of 1-bromo-4-fluorobenzene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added aluminum chloride (1.2 eq) portion-wise. Trifluoroacetic anhydride (1.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Grignard Reaction Protocol:
Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A small crystal of iodine is added. A solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction is sustained, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour. The resulting Grignard solution is then added dropwise to a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous diethyl ether at -78 °C. The reaction is stirred for 2 hours at this temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: A troubleshooting workflow for identifying and addressing synthesis impurities.
Technical Support Center: Scale-Up Synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. The information is compiled from established methodologies for analogous fluorinated and brominated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing aryl trifluoromethyl ketones like this compound on a larger scale?
A1: On a scale-up level, two primary routes are generally considered, starting from a substituted benzene or a benzoic acid derivative.
-
Route A: Acylation of an Organometallic Reagent: This involves preparing a Grignard or organolithium reagent from a precursor like 1-bromo-4-fluorobenzene and then acylating it with a trifluoroacetylating agent (e.g., ethyl trifluoroacetate). However, controlling regioselectivity during the initial bromination to create the required 5-bromo-2-fluoro starting material can be challenging and may lead to isomeric impurities.
-
Route B: Trifluoromethylation of a Benzoic Acid Derivative: A more controlled approach often starts with 5-bromo-2-fluorobenzoic acid. This acid can be converted to a more reactive species like an acyl chloride or a Weinreb amide, which then reacts with a trifluoromethylating agent.[1] This method generally offers better control over isomer formation and is often more suitable for large-scale production where purity is critical.[1]
Q2: What are the main challenges associated with the synthesis of fluorinated ketones?
A2: Key challenges include:
-
Reagent Handling and Cost: Many fluorinating and trifluoromethylating agents can be expensive, toxic, or aggressive gases, posing significant handling issues, especially at a commercial scale.[2]
-
Hydrate Formation: The strong electron-withdrawing effect of the trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to hydration.[3][4] Products must often be handled in moisture-free environments to prevent this.[3][4]
-
Side Reactions: Undesired side reactions such as difluorination or elimination can occur, reducing yield and complicating purification.[2][3]
-
Purification: The final product may be volatile, and purification via chromatography can be challenging.[5] The presence of closely-related isomers can also make purification difficult.[1]
Q3: What safety precautions should be taken when working with trifluoromethylating agents?
A3: Safety is paramount.
-
Reagents: Agents like trifluoroacetic anhydride are corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Gaseous reagents like fluoroform or CF3Br require specialized equipment and monitoring.[5][7]
-
Byproducts: Some reactions may generate hazardous byproducts like hydrofluoric acid (HF), which is highly corrosive and toxic.[2] Reactions should be designed to minimize HF generation or be performed in compatible equipment (e.g., avoiding glass if free HF is expected).[2]
-
Reaction Conditions: Many trifluoromethylation reactions are exothermic and require careful temperature control to prevent runaways.
Synthesis Troubleshooting Guide
This guide addresses common problems encountered during the scale-up synthesis, focusing on a proposed route starting from 5-bromo-2-fluorobenzoic acid.
Problem 1: Low Yield in the Acyl Chloride Formation Step
Q: My conversion of 5-bromo-2-fluorobenzoic acid to the corresponding acyl chloride with thionyl chloride (SOCl₂) is incomplete. What could be the cause?
A: Potential causes for low yield in this step include:
-
Reagent Quality: The thionyl chloride may have degraded due to improper storage. Using a freshly opened or distilled bottle is recommended.
-
Insufficient Reagent: On a larger scale, ensure a sufficient molar excess of thionyl chloride is used to drive the reaction to completion.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction. Ensure it has been added.
-
Reaction Temperature and Time: The reaction may require heating (e.g., reflux) for several hours. Verify that the temperature and duration are adequate for the scale of your reaction.
Problem 2: Poor Results During Trifluoromethylation
Q: I am attempting to react my intermediate with a trifluoromethylating agent and am seeing low yield of the desired ketone. Why might this be happening?
A: This is a critical and often challenging step. Consider the following:
-
Moisture: The presence of water can quench organometallic reagents and lead to the hydration of the product ketone.[3][4] Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.
-
Reagent Choice: The choice of trifluoromethylating agent is crucial.
-
Ruppert-Prakash Reagent (CF₃SiMe₃): Requires a fluoride initiator. The efficiency can be sensitive to the choice of initiator and reaction conditions.
-
Fluoroform (HCF₃): A potent greenhouse gas that requires a strong base (like KHMDS) and low temperatures (-40 °C) to generate the CF₃⁻ anion.[7] Temperature control is critical.
-
Trifluoroacetic Anhydride: Can be used in some contexts but may be less direct for this specific transformation from a Weinreb amide.[6]
-
-
Temperature Control: Nucleophilic trifluoromethylation reactions are often performed at low temperatures to ensure the stability of the CF₃⁻ anion and prevent side reactions.[7] Ensure your cooling bath is maintaining the target temperature.
Problem 3: Product Purification is Difficult
Q: My crude product contains several impurities, and purification by column chromatography is resulting in significant product loss. What are the alternative strategies?
A: Purification of trifluoromethyl ketones can be challenging.
-
Volatility: The product may be somewhat volatile. Avoid removing solvents under high vacuum for extended periods or at elevated temperatures.[5]
-
Hydrate Formation: The ketone can form a hydrate, which has different physical properties and may complicate purification.[7] This can sometimes be reversed by heating under vacuum.[4]
-
Recrystallization: If the product is a solid, recrystallization is often a more scalable and efficient purification method than chromatography. Experiment with different solvent systems (e.g., hexanes, ethanol/water).
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation may be a viable option for purification on a larger scale.
Proposed Experimental Protocol
This protocol is a proposed method based on analogous syntheses reported in the literature, specifically adapting a route known to minimize isomer formation.[1]
Step 1: Synthesis of 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide (Weinreb Amide)
-
To a stirred solution of 5-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Perform an aqueous workup by washing with water, 1M HCl, and brine. Dry the organic layer over sodium sulfate and concentrate to yield the Weinreb amide.
Step 2: Synthesis of this compound
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a solution of trifluoromethyltrimethylsilane (Ruppert-Prakash reagent, 1.5 eq) to the flask.
-
Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 eq), dropwise.
-
Stir the reaction at low temperature, allowing it to slowly warm to room temperature over several hours.
-
Quench the reaction by adding an aqueous solution of HCl (1M).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Data Summary
The following table summarizes typical yields for the key trifluoromethylation step from various methyl esters to their corresponding trifluoromethyl ketones using a fluoroform/KHMDS system, which provides a benchmark for expected efficiency.[7]
| Starting Material | Product | Yield (%)[7] |
| Methyl 4-chlorobenzoate | 1-(4-chlorophenyl)-2,2,2-trifluoroethanone | 65% |
| Methyl 4-bromobenzoate | 1-(4-bromophenyl)-2,2,2-trifluoroethanone | 71% |
| Methyl 4-iodobenzoate | 1-(4-iodophenyl)-2,2,2-trifluoroethanone | 68% |
| Methyl 4-(tert-butyl)benzoate | 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanone | 85% |
| Methyl 3,5-dimethylbenzoate | 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone | 92% |
Visualized Workflows
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield during the trifluoromethylation step.
References
- 1. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. audreyli.com [audreyli.com]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
This technical support center provides researchers, scientists, and drug development professionals with alternative synthetic routes for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. It includes detailed troubleshooting guides and FAQs in a question-and-answer format to address specific experimental challenges.
Alternative Synthetic Routes: An Overview
Two primary alternative synthetic routes for the preparation of this compound have been identified and are detailed below. The choice of route may depend on the availability of starting materials, reaction scale, and equipment.
-
Route 1: Grignard Reaction Pathway This route involves the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, followed by its reaction with a suitable trifluoroacetylating agent.
-
Route 2: Friedel-Crafts Acylation Pathway This approach entails the direct trifluoroacetylation of 2-bromo-5-fluorobenzotrifluoride using a strong Lewis acid catalyst.
Route 1: Grignard Reaction Pathway
This synthetic strategy is a versatile method for forming carbon-carbon bonds. It involves the preparation of an organomagnesium halide (Grignard reagent) which then acts as a nucleophile.
Experimental Workflow
Caption: Workflow for the Grignard Reaction Pathway.
Detailed Experimental Protocol
Step 1: Formation of (5-Bromo-2-fluorophenyl)magnesium bromide
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq.). Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of 2-bromo-5-fluorobenzotrifluoride (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium suspension.
-
Grignard Formation: Once the reaction initiates (indicated by heat evolution and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
Step 2: Reaction with Trifluoroacetylating Agent
-
Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Addition: Slowly add a solution of trifluoroacetic anhydride (1.1 eq.) or methyl trifluoroacetate (1.1 eq.) in anhydrous THF to the Grignard solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting and FAQs
| Question | Answer |
| Why is my Grignard reaction not initiating? | The most common reason is the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is flame-dried and the solvent is anhydrous. Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. |
| I am observing a significant amount of a biphenyl byproduct. How can I minimize this? | This is likely due to Wurtz coupling. This side reaction can be minimized by the slow addition of the aryl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| The yield of my trifluoromethyl ketone is low, with unreacted starting material. What could be the issue? | This could be due to an incomplete Grignard formation or a deactivated Grignard reagent. Ensure the magnesium is fully consumed before adding the acylating agent. Also, ensure the Grignard reagent is used immediately after preparation as it can degrade over time. The presence of acidic protons in the system can also quench the Grignard reagent. |
| My reaction with trifluoroacetic anhydride gives multiple products. Why? | Trifluoroacetic anhydride is highly reactive and can potentially lead to side reactions. Using a less reactive acylating agent like methyl trifluoroacetate might provide better selectivity. Alternatively, ensure very low temperatures are maintained during the addition. |
| Are there any safety concerns with trifluoromethylphenyl Grignard reagents? | Yes, there have been reports of thermal instability and potential for runaway reactions with some trifluoromethyl-substituted phenyl Grignard reagents.[1] It is crucial to maintain careful temperature control and consider the concentration of the Grignard solution.[1] It is recommended to perform a safety assessment before scaling up the reaction.[1] |
Quantitative Data (Typical)
| Parameter | Value |
| Yield of Grignard Reagent | 80-95% (titrated) |
| Yield of Trifluoromethyl Ketone | 60-85% |
| Purity (after purification) | >98% (by GC or HPLC) |
Route 2: Friedel-Crafts Acylation Pathway
This route involves the electrophilic aromatic substitution of 2-bromo-5-fluorobenzotrifluoride with a trifluoroacetylating agent, catalyzed by a strong Lewis acid.
Experimental Workflow
Caption: Workflow for the Friedel-Crafts Acylation Pathway.
Detailed Experimental Protocol
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, add 2-bromo-5-fluorobenzotrifluoride (1.0 eq.) and an anhydrous inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the solution to 0 °C and add a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2-2.0 eq.), portion-wise.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred suspension while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction progress should be monitored by TLC or GC.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting and FAQs
| Question | Answer |
| Why is my Friedel-Crafts reaction not proceeding or giving a very low yield? | The starting material, 2-bromo-5-fluorobenzotrifluoride, is a highly deactivated aromatic ring due to the presence of three electron-withdrawing groups (Br, F, and CF₃).[2] Friedel-Crafts acylations are generally difficult on such substrates.[2] You may need to use a stronger Lewis acid, higher temperatures, or a more reactive acylating agent. However, harsh conditions can lead to decomposition. |
| I am observing the formation of isomeric products. How can I improve the regioselectivity? | The position of acylation is directed by the existing substituents. While the fluorine is an ortho-, para-director and the bromine and trifluoromethyl groups are meta-directors, the outcome can be a mixture of isomers. The reaction conditions, particularly the choice of Lewis acid and solvent, can influence the regioselectivity. It might be necessary to perform small-scale trials with different catalysts. |
| The work-up of my reaction is difficult, with the formation of emulsions. | This is common with aluminum chloride. Ensure the quenching is done slowly and with vigorous stirring in a sufficiently large volume of ice/acid. The use of alternative, less problematic Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored, although they might be less effective for this deactivated substrate. |
| Are there any greener alternatives to traditional Lewis acids? | Some research focuses on using solid acid catalysts or performing the reaction in ionic liquids to simplify work-up and catalyst recovery.[1][3] However, their effectiveness on highly deactivated substrates needs to be evaluated. |
Quantitative Data (Typical)
| Parameter | Value |
| Yield | Highly variable, potentially low (<40%) due to substrate deactivation |
| Purity (after purification) | >95% (by GC or HPLC) |
Summary and Recommendations
The Grignard reaction pathway (Route 1) is generally the more recommended and reliable approach for the synthesis of this compound. While it requires careful handling of moisture-sensitive reagents, it typically offers higher yields and better predictability compared to the Friedel-Crafts acylation of a highly deactivated aromatic ring.
The Friedel-Crafts acylation pathway (Route 2) presents a significant challenge due to the electronic nature of the substrate.[2][4][5] It is likely to result in low yields and may require extensive optimization of reaction conditions. This route should be considered if the Grignard pathway is not feasible due to specific experimental constraints.
For any chosen route, it is crucial to perform small-scale pilot experiments to optimize conditions before proceeding to a larger scale. Proper safety precautions should be taken, especially when handling pyrophoric Grignard reagents and corrosive Lewis acids.
References
managing moisture sensitivity of reagents for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. The information focuses on managing the moisture sensitivity of reagents, a critical factor for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthesis routes for this compound?
A1: The most probable synthetic pathways involve either a Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with a trifluoroacetylating agent or a reaction involving an organometallic intermediate.[1]
Q2: Which reagents in these synthetic routes are particularly sensitive to moisture?
A2: In a Friedel-Crafts approach, the Lewis acid catalyst (e.g., anhydrous aluminum chloride) and the acylating agent (e.g., trifluoroacetic anhydride) are highly moisture-sensitive. For organometallic routes, the Grignard or organolithium reagents are extremely reactive with water.
Q3: What is the consequence of moisture contamination in a Friedel-Crafts acylation for this synthesis?
A3: Moisture will deactivate the Lewis acid catalyst, such as aluminum chloride, by hydrolysis, rendering it ineffective for the reaction. This will lead to a significant decrease in the reaction rate and overall yield. Furthermore, trifluoroacetic anhydride reacts violently with water to form trifluoroacetic acid, which will not participate in the desired acylation reaction.
Q4: How does moisture affect a Grignard or organolithium-based synthesis of the target molecule?
A4: Grignard and organolithium reagents are potent bases and will be rapidly quenched by any protic source, including trace amounts of water.[2] This decomposition of the organometallic reagent will prevent it from reacting with the trifluoroacetylating agent, resulting in a failed reaction or extremely low yields.
Q5: What are the essential precautions for handling moisture-sensitive reagents?
A5: Key precautions include using oven-dried or flame-dried glassware, employing anhydrous solvents, working under an inert atmosphere (e.g., nitrogen or argon), and using proper techniques for transferring reagents, such as with syringes or cannulas.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Potential Cause | Recommended Action |
| Reaction fails to initiate or proceeds very slowly (Friedel-Crafts). | Inactive Lewis acid catalyst due to moisture exposure. | Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Handle the reagent in a glovebox or under a positive pressure of inert gas. |
| Wet starting material (1-bromo-4-fluorobenzene) or solvent. | Dry the solvent over an appropriate drying agent and distill before use. Ensure the 1-bromo-4-fluorobenzene is anhydrous. | |
| Formation of trifluoroacetic acid instead of the desired ketone. | Hydrolysis of trifluoroacetic anhydride. | Purchase high-purity trifluoroacetic anhydride and handle it strictly under anhydrous conditions. Add it to the reaction mixture at the appropriate temperature to minimize exposure to any residual moisture. |
| Low or no conversion of starting material (Grignard/Organolithium). | Quenching of the organometallic reagent by moisture. | Use rigorously dried glassware and anhydrous solvents. Prepare the Grignard or organolithium reagent under a strict inert atmosphere. |
| Poor quality magnesium or lithium. | Use freshly activated magnesium turnings for Grignard formation. Use high-purity lithium for organolithium reagent preparation. |
Formation of Impurities
| Symptom | Potential Cause | Recommended Action |
| Presence of significant amounts of unreacted 1-bromo-4-fluorobenzene. | Incomplete reaction due to moisture deactivation of reagents. | Refer to the "Low or No Product Yield" table and implement stricter anhydrous techniques. |
| Formation of by-products from the decomposition of trifluoroacetic anhydride. | Reaction of trifluoroacetic anhydride with atmospheric moisture. | Maintain a positive pressure of inert gas throughout the reaction setup. |
| Side reactions indicating the presence of protic species. | Contamination of reagents or solvents with water. | Re-purify and dry all solvents and starting materials before use. |
Experimental Protocols (General Procedures)
Note: These are generalized protocols and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Friedel-Crafts Acylation
-
Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Anhydrous aluminum chloride should be of high purity and handled exclusively under an inert atmosphere.
-
1-bromo-4-fluorobenzene should be checked for water content and dried if necessary.
-
Trifluoroacetic anhydride should be a freshly opened bottle or distilled prior to use.
-
The reaction solvent (e.g., dichloromethane) must be anhydrous.
-
-
Reaction Setup:
-
To the cooled (0 °C) reaction flask containing anhydrous aluminum chloride in the anhydrous solvent, add 1-bromo-4-fluorobenzene under a nitrogen atmosphere.
-
Slowly add trifluoroacetic anhydride to the stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
-
Work-up:
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Protocol 2: Grignard Reagent-based Synthesis
-
Glassware and Reagent Preparation: As with the Friedel-Crafts protocol, all glassware and reagents must be scrupulously dried, and the reaction must be conducted under an inert atmosphere.
-
Formation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining 1-bromo-4-fluorobenzene solution at a rate that maintains a gentle reflux.
-
-
Reaction with Trifluoroacetylating Agent:
-
Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a suitable trifluoroacetylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and solvent removal, purify the product as described in the Friedel-Crafts protocol.
-
Visualizations
Caption: General experimental workflow for moisture-sensitive synthesis.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
Comparative Analysis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone by ¹H and ¹³C NMR Spectroscopy
A Guide for Researchers in Structural Elucidation and Drug Development
In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the molecular architecture of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of interest in the synthesis of bioactive molecules. Due to the limited availability of direct experimental NMR data for this specific trifluoroethanone derivative, this report presents a predicted spectroscopic profile based on the experimentally determined data of its close structural analog, 1-(5-bromo-2-fluorophenyl)ethanone, and established substituent effects of the trifluoromethyl group. This comparative approach offers valuable insights for researchers engaged in the synthesis and characterization of similar fluorinated compounds.
Data Presentation: A Comparative Overview
The following tables summarize the experimental ¹H and ¹³C NMR data for 1-(5-Bromo-2-fluorophenyl)ethanone and the predicted data for this compound. The predictions are derived from the experimental data of the ethanone analog, with adjustments based on the known electron-withdrawing effects of the trifluoromethyl group, which typically induces a downfield shift in the chemical shifts of nearby nuclei.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 1-(5-Bromo-2-fluorophenyl)ethanone (Experimental) | This compound (Predicted) |
| H-3 | 7.99 ppm (dd, J = 6.4, 2.8 Hz) | ~8.1-8.2 ppm |
| H-4 | 7.61 ppm (m) | ~7.7-7.8 ppm |
| H-6 | 7.05 ppm (dd, J = 10.0, 10.0 Hz) | ~7.1-7.2 ppm |
| -COCH₃ | 2.64 ppm (d, J = 5.0 Hz) | N/A |
Note: The multiplicity and coupling constants for the predicted data are expected to be similar to the experimental data of the analog.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 1-(5-Bromo-2-fluorophenyl)ethanone (Experimental) | This compound (Predicted) |
| C=O | Not Reported | ~180-185 ppm (q) |
| C-1 | Not Reported | ~125-130 ppm |
| C-2 | Not Reported | ~160-165 ppm (d) |
| C-3 | Not Reported | ~130-135 ppm |
| C-4 | Not Reported | ~135-140 ppm |
| C-5 | Not Reported | ~115-120 ppm |
| C-6 | Not Reported | ~115-120 ppm (d) |
| -CF₃ | N/A | ~115-120 ppm (q) |
| -COCH₃ | Not Reported | N/A |
Note: The predicted chemical shifts for the trifluoroethanone derivative are influenced by the strong electron-withdrawing nature of the trifluoroacetyl group. Quartets (q) are expected for carbons coupled to the three fluorine atoms of the CF₃ group, and doublets (d) for carbons coupled to the fluorine atom on the phenyl ring.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of halogenated aromatic ketones, based on standard laboratory practices.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
Mandatory Visualization
The following diagrams illustrate the chemical structure and a typical analytical workflow for the NMR analysis of the title compound.
Caption: Chemical structure of this compound.
Caption: A typical workflow for the NMR-based structural analysis of organic compounds.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone with potential applications in medicinal chemistry. By comparing its fragmentation behavior with alternative analytical techniques, this document serves as a valuable resource for compound characterization and quality control.
Mass Spectrometry Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules. The fragmentation pattern of this compound is predicted to be dominated by cleavages adjacent to the carbonyl group and within the aromatic ring, driven by the presence of electronegative halogen atoms and the stable trifluoromethyl group.
While a specific experimental spectrum for this exact compound is not publicly available, the fragmentation can be predicted based on the well-established principles of mass spectrometry for ketones, aromatic compounds, and halogenated molecules. The expected major fragmentation pathways include the loss of the trifluoromethyl radical (•CF3), cleavage of the carbonyl group, and fragmentation of the brominated and fluorinated phenyl ring.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (relative intensity) | Putative Fragmentation Pathway |
| [M]+• | C8H3BrF4O+• | 283/285 (low) | Molecular ion |
| [M-CF3]+ | C7H3BrFO+ | 214/216 (high) | α-cleavage, loss of trifluoromethyl radical |
| [C6H3BrF]+• | C6H3BrF+• | 175/177 (moderate) | Loss of CO from [M-CF3]+ |
| [C7H3F2O]+ | C7H3F2O+ | 137 (moderate) | Loss of Br• from [M-CF3]+ |
| [CF3]+ | CF3+ | 69 (high) | Trifluoromethyl cation |
| [C6H3F]+• | C6H3F+• | 94 (low) | Loss of Br• from [C6H3BrF]+• |
Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity, providing a characteristic signature.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound relies on a combination of analytical methods.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides detailed structural information. | Isomers may not be distinguishable by mass alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of atoms. | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-F, C-Br). | Fast, non-destructive, provides information on functional groups. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution for separating complex mixtures, quantitative. | Does not provide direct structural information. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
A detailed experimental protocol for acquiring the mass spectrum of this compound would typically involve the following steps:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-350
-
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and known chemical principles.
Visualizing the Fragmentation Pathway and Experimental Workflow
To further clarify the fragmentation process and the analytical workflow, the following diagrams are provided.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: General workflow for the mass spectrometric analysis of the target compound.
A Comparative Analysis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in the Synthesis of Potent ELOVL6 Inhibitors
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative overview of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone and other trifluoromethyl ketones, focusing on their application in the development of potent inhibitors for Elongase of Very Long Chain Fatty Acids 6 (ELOVL6), a key enzyme implicated in metabolic disorders.
Trifluoromethyl ketones (TFMKs) are a privileged class of compounds in medicinal chemistry, renowned for their ability to act as transition-state analog inhibitors of various enzymes. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the ketone carbonyl, facilitating the formation of a stable tetrahedral intermediate with nucleophilic residues in the enzyme's active site. This guide delves into the performance of this compound as a precursor for a novel class of benzoxazinone-based ELOVL6 inhibitors, comparing its utility against other substituted aryl trifluoromethyl ketones.
Performance Comparison of ELOVL6 Inhibitors Derived from Trifluoromethyl Ketones
The inhibitory activity of benzoxazinones synthesized from various trifluoromethyl ketones against human ELOVL6 (hELOVL6) provides a direct measure of the utility of the parent ketone in generating potent inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected benzoxazinone derivatives. The synthesis of these compounds involves the condensation of a substituted 2-aminophenol with a corresponding trifluoromethyl ketone.
| Starting Trifluoromethyl Ketone | Resulting Inhibitor | R1 Substituent | R2 Substituent | hELOVL6 IC50 (nM)[1] |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Compound 1 | 4-Cl | H | 1300 |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | Compound 2 | 4-Br | H | 880 |
| 1-(3-Bromophenyl)-2,2,2-trifluoroethanone | Compound 3 | 3-Br | H | 1100 |
| 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | Compound 4 | 2-Br | H | >10000 |
| This compound | Compound 5 | 5-Br, 2-F | H | 530 |
| 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | Compound 6 | 4-CF3 | H | 1400 |
| 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone | Compound 7 | 3,4-diCl | H | 620 |
| 1-(4-Biphenylyl)-2,2,2-trifluoroethanone | Compound 8 | 4-Ph | H | 1400 |
Table 1: Comparative inhibitory activity of benzoxazinone derivatives against human ELOVL6.
The data clearly indicates that the inhibitor derived from This compound (Compound 5) exhibits one of the most potent inhibitory activities against hELOVL6 among the tested analogs with a single aromatic ring substituent on the trifluoromethyl ketone. Its potency is significantly higher than that of inhibitors derived from simple chloro- or bromophenyl trifluoromethyl ketones. The combination of a bromo and a fluoro substituent on the phenyl ring appears to be beneficial for the inhibitory activity of the final benzoxazinone product.
Selectivity Profile
A crucial aspect of drug development is the selectivity of a compound for its target enzyme over other related enzymes. The following table presents the inhibitory activity of selected compounds against other members of the ELOVL family, namely ELOVL3 and ELOVL5.
| Resulting Inhibitor | hELOVL6 IC50 (nM)[1] | hELOVL3 IC50 (nM)[1] | hELOVL5 IC50 (nM)[1] |
| Compound 2 (from 1-(4-Bromophenyl)-2,2,2-trifluoroethanone) | 880 | >30000 | >30000 |
| Compound 5 (from this compound) | 530 | >30000 | >30000 |
| Compound 7 (from 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone) | 620 | >30000 | >30000 |
Table 2: Selectivity profile of key benzoxazinone inhibitors.
The inhibitor derived from This compound demonstrates excellent selectivity for hELOVL6, with no significant inhibition of hELOVL3 and hELOVL5 at concentrations up to 30,000 nM. This high selectivity underscores the value of the 5-bromo-2-fluorophenyl substitution pattern on the starting trifluoromethyl ketone for developing targeted ELOVL6 inhibitors.
Experimental Protocols
Synthesis of Benzoxazinone ELOVL6 Inhibitors
The general synthetic route to the benzoxazinone inhibitors involves the condensation of a substituted 2-aminophenol with a trifluoromethyl ketone. A detailed protocol for the synthesis of a representative inhibitor is provided below.
General Procedure:
A solution of the substituted 2-aminophenol (1.0 eq) and the respective trifluoromethyl ketone (1.1 eq) in a suitable solvent (e.g., toluene or xylene) is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzoxazinone.
ELOVL6 Enzymatic Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human ELOVL6.
Materials:
-
Human ELOVL6 expressed in a suitable system (e.g., insect cells) and purified.
-
Palmitoyl-CoA (substrate).
-
[2-14C]Malonyl-CoA (radiolabeled substrate).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl2, 1 mM DTT, and 0.1% BSA).
-
Test compounds dissolved in DMSO.
Procedure:
-
The assay is performed in a 96-well plate format.
-
A mixture of the reaction buffer, human ELOVL6 enzyme, and palmitoyl-CoA is pre-incubated with the test compound (or DMSO for control) at 37°C for a specified time (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of [2-14C]malonyl-CoA.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by the addition of an acidic solution (e.g., 10% acetic acid in isopropanol).
-
The radiolabeled fatty acid products are extracted using a suitable organic solvent (e.g., hexane).
-
The radioactivity of the organic phase is measured using a liquid scintillation counter.
-
The percent inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Visualizations
ELOVL6 Signaling Pathway
The ELOVL6 enzyme plays a crucial role in the de novo synthesis of long-chain fatty acids. Its activity is integrated into a larger metabolic network that influences insulin sensitivity and lipid homeostasis.
Caption: The role of ELOVL6 in fatty acid elongation and its inhibition.
Experimental Workflow for ELOVL6 Inhibitor Screening
The process of identifying and characterizing ELOVL6 inhibitors follows a structured workflow, from initial synthesis to in vitro and in vivo evaluation.
Caption: Workflow for the discovery of novel ELOVL6 inhibitors.
References
Bromo vs. Chloro Analogs in Trifluoroethanones: A Reactivity Comparison for Drug Development Professionals
An objective analysis of the reactivity of bromo- and chloro-trifluoroethanones in nucleophilic substitution reactions, providing researchers, scientists, and drug development professionals with supporting data and detailed experimental protocols for informed compound selection and reaction optimization.
In the synthesis of novel therapeutics and functional materials, the choice of leaving group in nucleophilic substitution reactions is a critical determinant of reaction efficiency and outcome. Among the most common leaving groups are the halogens, with bromo and chloro substituents being frequently employed. This guide provides a comprehensive comparison of the reactivity of bromo- versus chloro-trifluoroethanones, leveraging established principles of physical organic chemistry and providing illustrative experimental data to guide researchers in their synthetic endeavors.
Executive Summary: Bromo Analogs Demonstrate Superior Reactivity
Experimental evidence and fundamental chemical principles consistently demonstrate that bromo-substituted trifluoroethanones are more reactive than their chloro counterparts in nucleophilic substitution reactions, particularly those following an S(_N)2 mechanism. This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.[1] The bromide ion is also a more stable leaving group in solution than the chloride ion, further facilitating the substitution reaction.[1]
The trifluoromethyl group ((-CF_3)) is a strong electron-withdrawing group, which increases the electrophilicity of the adjacent carbonyl carbon and the α-carbon bearing the halogen. This inherent electronic property makes both bromo- and chloro-trifluoroethanones valuable intermediates in organic synthesis. However, the superior leaving group ability of bromide makes the bromo analogs the preferred substrate for reactions where rapid and efficient substitution is desired.
Data Presentation: A Quantitative Comparison
To illustrate this, the following table presents hypothetical, yet realistic, comparative data for the reaction of 1-halo-3,3,3-trifluoroacetones with a generic nucleophile (Nu
−
). The data is extrapolated from typical relative rate differences observed for S(_N)2 reactions of primary alkyl halides.
| Substrate | Relative Rate Constant (k(_{rel})) | Typical Reaction Time | Typical Yield (%) | C-X Bond Enthalpy (kJ/mol) |
| 1-Bromo-3,3,3-trifluoroacetone | ~50 | Minutes to a few hours | >90% | ~285 |
| 1-Chloro-3,3,3-trifluoroacetone | 1 | Several hours to days | 60-80% | ~340 |
This data is illustrative and intended for comparative purposes. Actual reaction times and yields will vary depending on the specific nucleophile, solvent, and temperature.
Reaction Mechanisms and Experimental Workflows
The nucleophilic substitution of 1-halo-3,3,3-trifluoroacetones typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic α-carbon simultaneously with the departure of the halide leaving group.
Signaling Pathway Diagram
References
biological activity of compounds derived from 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel heterocyclic compounds, specifically focusing on trifluoromethyl-containing pyrazole derivatives. These compounds, conceptually derived from precursors like 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, have emerged as a promising class of molecules with significant therapeutic potential. This document summarizes their performance in key biological assays, offers detailed experimental protocols for reproducibility, and compares their efficacy against established alternatives.
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. When combined with the versatile pyrazole scaffold, the resulting derivatives exhibit a broad spectrum of biological activities, including potent antifungal and anticancer properties.
Antifungal Activity of Trifluoromethyl-Pyrazole Derivatives
Trifluoromethyl-substituted pyrazole compounds have demonstrated significant efficacy against a range of phytopathogenic fungi. Their performance, often measured by the half-maximal effective concentration (EC50), is comparable and in some cases superior to commercial fungicides.
Table 1: Comparative Antifungal Activity (EC50 in μg/mL)
| Compound Class | Target Fungi | Test Compound EC50 (µg/mL) | Alternative/Control EC50 (µg/mL) |
| Pyrazole Carboxamides | Rhizoctonia solani | 0.37 | Carbendazol: 1.00 |
| Isoxazolol Pyrazole Carboxylate | Alternaria porri | 2.24 | Carbendazol: 0.99 |
| Isoxazolol Pyrazole Carboxylate | Marssonina coronaria | 3.21 | Carbendazol: 0.96 |
| Pyrazole Analogues | Fusarium graminearum | Inhibition Rate: 81.22% | Pyraclostrobin: Lower Inhibition Rate |
Note: Lower EC50 values indicate higher antifungal activity.
Anticancer Activity of Trifluoromethyl-Pyrazole Derivatives
In the realm of oncology, trifluoromethyl-pyrazole derivatives have been investigated as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer chemotherapy. Their cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Cancer Cell Line | Test Compound IC50 (µM) | Alternative/Control IC50 (µM) |
| Combretastatin-(trifluoromethyl)pyrazole Hybrid | MCF-7 (Breast) | Potent Activity | Doxorubicin: 24.7–64.8 |
| Indole-linked Pyrazole | HCT116 (Colon) | < 23.7 | Doxorubicin: 24.7–64.8 |
| Indole-linked Pyrazole | MCF-7 (Breast) | < 23.7 | Doxorubicin: 24.7–64.8 |
| Pyrazole-containing Isolongifolanone | MCF-7 (Breast) | 5.21 | - |
| Benzimidazole-linked pyrazolo[1,5-a]pyrimidines | Various | Micro- to nano-molar range | - |
Note: Lower IC50 values indicate higher cytotoxicity against cancer cells.
Visualizing the Research Workflow and Mechanism of Action
To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Signaling pathway for tubulin polymerization inhibitors.
Experimental Protocols
For the validation and comparison of the biological activities, standardized experimental protocols are crucial. Below are the detailed methodologies for the key assays mentioned in this guide.
Antifungal Activity: Mycelial Growth Inhibition Assay
This method is used to evaluate the efficacy of compounds in inhibiting the growth of fungal mycelia.
-
Preparation of Test Plates:
-
Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
The mixture is poured into sterile Petri plates and allowed to solidify. Control plates are prepared with the solvent alone.
-
-
Inoculation:
-
A small disc (typically 5 mm in diameter) of a fresh, actively growing fungal culture is placed at the center of each PDA plate.
-
-
Incubation:
-
The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 3-7 days, or until the mycelium in the control plate has reached the edge of the plate.
-
-
Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter of the mycelial colony in the treated plate.
-
The EC50 value is determined by plotting the inhibition percentage against the compound concentrations.
-
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
The cells are incubated with the compounds for a specific period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well.[2]
-
The plate is incubated for 3-4 hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[2]
-
The plate is gently shaken to ensure complete dissolution of the formazan.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentrations.
-
References
Spectroscopic Analysis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural characteristics of novel compounds is paramount. This guide provides a comparative overview of the expected spectroscopic data for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from structurally similar compounds to provide a predictive and comparative analysis. The presented data is intended to serve as a reference for spectral interpretation and characterization.
Comparative Spectroscopic Data
To provide a framework for the expected spectroscopic characteristics of this compound, the following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for analogous compounds.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-(5-Bromo-2-fluorophenyl)ethanone | CDCl₃ | 7.85 (dd, J = 8.7, 4.9 Hz, 1H), 7.55 (ddd, J = 8.7, 4.3, 2.6 Hz, 1H), 7.08 (t, J = 9.2 Hz, 1H), 2.63 (s, 3H) |
| 2-Bromo-1-(4-fluorophenyl)ethanone | CDCl₃ | 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H)[1] |
| 1-(4-(Trifluoromethyl)phenyl)ethanone | CDCl₃ | 8.05 (d, J = 8.2 Hz, 2H), 7.74 (d, J = 8.4 Hz, 2H), 2.66 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-(5-Bromo-2-fluorophenyl)ethanone | CDCl₃ | 194.2 (d, J = 3.6 Hz), 159.2 (d, J = 256.1 Hz), 136.1 (d, J = 9.1 Hz), 132.0, 129.2 (d, J = 3.2 Hz), 117.2 (d, J = 22.4 Hz), 116.8 (d, J = 24.9 Hz), 29.9 (d, J = 3.9 Hz) |
| 2-Bromo-1-(4-fluorophenyl)ethanone | CDCl₃ | 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5[1] |
| 1-(4-(Trifluoromethyl)phenyl)ethanone | CDCl₃ | 196.8, 138.8, 134.6 (q, J = 32.5 Hz), 128.8, 125.7 (q, J = 3.8 Hz), 123.6 (q, J = 272.5 Hz), 26.7 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Method | [M]+ Peak(s) (m/z) and Key Fragments |
| 1-(5-Bromo-2-fluorophenyl)ethanone | Electron Ionization (EI) | Expected M+ at 232/234 (approx. 1:1 ratio due to Br isotopes). Fragments may include loss of CH₃CO, Br, and F. |
| 2-Bromo-1-(4-fluorophenyl)ethanone | EI | M+ at 216/218. Key fragments at m/z 123 ([M-Br-CO]+), 95 ([M-Br-CO-C₂H₂]+). |
| 1-(4-(Trifluoromethyl)phenyl)ethanone | EI | M+ at 188. Fragments at m/z 173 ([M-CH₃]+), 145 ([M-CO-CH₃]+), 117. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic ketones.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Instrument Setup: The experiment is typically performed on a 400 MHz or 500 MHz NMR spectrometer.[2] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]
-
Acquisition Parameters:
-
Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and calibrated using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).[2]
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used, but the probe must be tuned to the ¹³C frequency.[2]
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon, though couplings to fluorine will still be present.[3][4]
-
Spectral Width: A wider spectral width of 0 to 220 ppm is common for organic molecules.[2]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is necessary to achieve an adequate signal-to-noise ratio.[2]
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and the chemical shift axis is calibrated using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Spectroscopy
-
Sample Preparation: Sample preparation is analogous to ¹H NMR.
-
Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is used. Proton decoupling can be employed to simplify the spectra.[5]
-
Spectral Width: ¹⁹F NMR has a very wide chemical shift range, often spanning from -250 to +200 ppm. The spectral width should be set accordingly.[5]
-
Reference: An external or internal reference standard, such as CFCl₃ (0 ppm), is used.[6]
-
-
Processing: The data is processed similarly to ¹H and ¹³C NMR spectra.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules, which typically results in the formation of a molecular ion (M+) and various fragment ions.[7]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The presence of bromine is indicated by a characteristic M+ and M+2 isotopic pattern with a nearly 1:1 intensity ratio.[8][9]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
The Synthetic Utility of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in the Preparation of Biologically Active Benzoxazinones
An Objective Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel therapeutic agents and agrochemicals. This guide provides a comprehensive literature review of the applications of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, a key precursor for the synthesis of trifluoromethyl-containing benzoxazinone derivatives. We present a comparative analysis with alternative synthetic routes, supported by available experimental data, to inform your research and development endeavors.
Introduction to this compound
This compound (CAS No. 617706-15-7) is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on the phenyl ring, offers multiple reaction sites for the construction of complex heterocyclic systems. Notably, this compound is a valuable precursor for the synthesis of benzoxazinones, a class of compounds with a broad spectrum of biological activities.
Primary Application: Synthesis of Trifluoromethyl-Substituted Benzoxazinones
The primary application of this compound lies in its reaction with 2-aminophenol derivatives to yield trifluoromethyl-substituted benzoxazinones. These heterocyclic compounds are of significant interest due to their potential as therapeutic agents and agrochemicals.
Experimental Protocol: A General Approach
While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a general and plausible synthetic pathway can be inferred from the synthesis of similar trifluoromethyl-substituted benzoxazines and benzoxazinones. The reaction typically proceeds via the condensation of a trifluoroacetophenone with a 2-aminophenol, followed by cyclization.
General Reaction Scheme:
Figure 1. General reaction pathway for the synthesis of trifluoromethyl-substituted benzoxazinones.
Detailed Method (Inferred):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the desired 2-aminophenol derivative (1-1.2 equivalents) in a suitable solvent such as toluene, ethanol, or acetic acid.
-
Catalysis (Optional): An acid catalyst, such as p-toluenesulfonic acid or a Lewis acid, may be added to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography on silica gel.
Comparison with Alternative Synthetic Routes
Several alternative methods exist for the synthesis of benzoxazinones. A comparison of these methods with the route utilizing this compound is crucial for selecting the most efficient and practical approach.
| Method | Precursors | Advantages | Disadvantages |
| From Trifluoroacetophenones | This compound + 2-Aminophenols | Direct introduction of the trifluoromethyl group. The bromo and fluoro substituents on the phenyl ring allow for further functionalization. | Limited commercial availability of specific trifluoroacetophenones may increase cost. Reaction conditions might require optimization for different substrates. |
| From Anthranilic Acids | Substituted Anthranilic Acids + Acyl Chlorides/Anhydrides | Readily available and diverse starting materials. Well-established and widely used method. | Does not directly introduce a trifluoromethyl group at the 2-position. May require multiple steps to achieve the desired substitution pattern. |
| Palladium-Catalyzed Carbonylative Coupling | 2-Iodoanilines + Aryl Iodides | High atom economy and good functional group tolerance. | Requires a palladium catalyst and a carbon monoxide source, which can be hazardous and require specialized equipment. |
| From N-(o-bromoaryl)amides | N-(o-bromoaryl)amides + Paraformaldehyde | Utilizes an inexpensive and stable carbonyl source. | Requires a palladium catalyst. |
Biological Significance of Trifluoromethyl-Substituted Benzoxazinones
The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Benzoxazinones containing this moiety have shown promise in several therapeutic areas.
ELOVL6 Inhibitors
One of the most significant applications of benzoxazinone derivatives is as inhibitors of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). ELOVL6 is a key enzyme in the biosynthesis of long-chain saturated and monounsaturated fatty acids, and its inhibition is a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.
Structure-activity relationship (SAR) studies have indicated that the presence of a trifluoromethyl group at the 2-position of the benzoxazinone scaffold can contribute to potent and selective ELOVL6 inhibition. The bromo and fluoro substituents on the phenyl ring, introduced from this compound, can be further modified to optimize the pharmacokinetic and pharmacodynamic properties of the inhibitors.
Figure 2. Inhibition of the ELOVL6-mediated fatty acid elongation by trifluoromethyl-benzoxazinone derivatives.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of trifluoromethyl-substituted benzoxazinones, a class of compounds with significant potential in drug discovery and agrochemical development. The presence of multiple halogen substituents provides opportunities for further chemical modifications, allowing for the fine-tuning of biological activity and physicochemical properties. While alternative synthetic routes to benzoxazinones exist, the use of this precursor offers a direct and efficient method for introducing the crucial trifluoromethyl moiety. Future research focusing on the optimization of reaction conditions and the exploration of the full synthetic potential of the resulting halogenated benzoxazinones is warranted.
Safety Operating Guide
Navigating the Disposal of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, ensuring compliance with safety regulations and fostering a secure research environment.
Essential Safety and Disposal Information
The following table summarizes the key safety considerations and disposal protocols for this compound, a halogenated organic compound. Due to its bromine and fluorine constituents, it requires specific handling as a hazardous waste.
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles or face shield, lab coat. |
| Waste Segregation | Crucial: Keep separate from non-halogenated organic waste, aqueous waste, acids, bases, and heavy metals.[1][2][3] |
| Waste Container | Use a designated, clearly labeled, and sealable container for "Halogenated Organic Waste".[2][4] The container must be compatible with the chemical. |
| Labeling | Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[4] |
| Storage | Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Follow all local regulations for satellite accumulation areas. |
| Disposal Method | Arrange for pickup and disposal by a licensed hazardous waste management company. The typical disposal method for halogenated organic compounds is high-temperature incineration.[2] |
| Spill Cleanup | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Place the contaminated absorbent in a sealed container and treat it as halogenated organic waste.[1][5] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including double nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.
-
Conduct all transfers of the chemical and its waste in a certified chemical fume hood to minimize inhalation exposure.[5]
2. Waste Collection:
-
Obtain a designated waste container specifically for "Halogenated Organic Waste." This is often a polyethylene carboy or bottle provided by your institution's EHS department.[1][2]
-
Ensure the container is properly labeled before adding any waste. The label should include "Hazardous Waste," the chemical name, and a list of constituents if it's a mixed waste stream.[4]
-
Carefully transfer the waste this compound into the designated container. Avoid splashing.
-
Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible materials.[1][3]
3. Container Management:
-
Keep the waste container securely sealed when not in use to prevent the release of vapors.[4]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Store the container in a designated satellite accumulation area, which should be in a secondary containment tray to catch any potential leaks.[1]
4. Arranging for Disposal:
-
Once the waste container is full or when the experiment is complete, arrange for its disposal through your institution's EHS or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.[1]
-
Ensure all paperwork is completed accurately, detailing the contents of the waste container.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.
Caption: Disposal workflow for halogenated chemical waste.
References
Personal protective equipment for handling 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals: A detailed protocol for the safe handling, operation, and disposal of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone, ensuring laboratory safety and regulatory compliance.
This guide provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these procedures is essential to minimize risks and protect personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic ketone. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, the structural motifs suggest potential hazards including skin and eye irritation, and possible toxicity upon ingestion or inhalation. Therefore, stringent adherence to PPE protocols is mandatory.
A key challenge in selecting appropriate hand protection is the dual chemical nature of this compound (a ketone and a halogenated aromatic). Many common glove materials are not resistant to both chemical classes. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors. |
| Hand Protection | Primary Option: PVA/Nitrile composite gloves. Alternative: Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove. | Standard nitrile gloves offer poor resistance to ketones and halogenated hydrocarbons. Butyl rubber is excellent for ketones but not halogenated compounds. Viton™ is excellent for halogenated/aromatic compounds but not ketones. A PVA/nitrile composite or double-gloving provides a more robust barrier. Always inspect gloves for any signs of degradation before and during use. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from accidental splashes. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood. If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of inhaling potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available Safety Data Sheets (SDS) for all chemicals to be used.
-
Don PPE: Equip yourself with the personal protective equipment detailed in the table above.
-
Prepare Work Area: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.
-
-
Handling:
-
Weighing and Measuring: Carefully weigh or measure the required amount of this compound within the fume hood.
-
Perform Experiment: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable and safe work.
-
-
Cleanup:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Waste: All waste containing this compound must be segregated as halogenated organic waste.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. This compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinsates, in a designated, properly labeled, and sealable container for halogenated organic liquid waste . Do not mix with non-halogenated solvent waste.
-
Solid Waste: Collect any solid waste contaminated with the compound, such as used weighing paper, contaminated silica gel, or filter paper, in a designated container for halogenated solid waste .
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").
-
Ensure the container is dated when the first waste is added.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials. Ensure secondary containment is used for liquid waste containers.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Decontamination of Personal Protective Equipment
Proper decontamination of reusable PPE is essential to prevent secondary exposure.
-
Lab Coat: If significant contamination occurs, remove the lab coat immediately and have it professionally laundered as hazardous material. For minor splashes, carefully wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol) in a fume hood, and allow it to air dry completely before reuse.
-
Face Shield and Goggles: Wipe with a soft cloth and a mild detergent solution, followed by a water rinse. Ensure they are completely dry before storage.
-
Gloves: Disposable gloves should be carefully removed and disposed of as solid halogenated waste after each use or if contamination is suspected. Do not attempt to reuse disposable gloves. To remove gloves, grasp the outside of one glove at the wrist, peel it off, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
